Chrysene-5,6-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129983-41-1 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
chrysene-5,6-diol |
InChI |
InChI=1S/C18H12O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10,19-20H |
InChI Key |
HQGQPMPRJLUNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C4=CC=CC=C34)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Chrysene-5,6-diol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysene-5,6-diol, a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, is a molecule of considerable interest in the fields of toxicology, pharmacology, and drug development. As a diol derivative of chrysene, its physical and chemical characteristics, as well as its biological activities, are crucial for understanding the metabolic activation and potential carcinogenicity of its parent compound. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in cellular signaling pathways.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₂ | PubChem[2] |
| Molecular Weight | 262.3 g/mol | PubChem[2] |
| Appearance | Yellow crystalline solid | Guidechem[3] |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 262.09937968 g/mol | PubChem[2] |
| Monoisotopic Mass | 262.09937968 g/mol | PubChem[2] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[2] |
| Heavy Atom Count | 20 | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
| Complexity | 355 | PubChem[2] |
Note: Many of the specific physical properties such as melting point, boiling point, and detailed solubility data for this compound are not extensively documented in publicly available literature. The provided data for the parent compound, chrysene, includes a melting point of 254 °C and a boiling point of 448 °C, but these are not directly applicable to this compound.
Experimental Protocols
Synthesis of trans-Chrysene-5,6-dihydrodiol
A common method for the synthesis of trans-Chrysene-5,6-dihydrodiol involves the reduction of chrysene-5,6-quinone.
Materials:
-
Chrysene-5,6-quinone
-
Methylmagnesium iodide (MeMgI) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Appropriate work-up and purification solvents (e.g., ethyl acetate, hexane)
Procedure (Reduction using a Grignard Reagent): [1]
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chrysene-5,6-quinone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium iodide in THF to the stirred solution of chrysene-5,6-quinone.
-
Allow the reaction to proceed at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield trans-Chrysene-5,6-dihydrodiol.
Note: The use of sodium borohydride as a reducing agent is also possible, though it may result in lower yields.[1]
Metabolic Production of this compound using Liver Microsomes
In vitro studies using liver microsomes are essential for investigating the metabolism of chrysene and the formation of its diol metabolites.
Materials:
-
Rat or human liver microsomes
-
Chrysene (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer, and MgCl₂.
-
Add chrysene, typically dissolved in a small amount of a suitable solvent like DMSO, to the incubation mixture.
-
Pre-incubate the mixture at 37 °C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as ethyl acetate, to precipitate the proteins.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the chrysene metabolites.
-
Repeat the extraction of the aqueous layer to ensure complete recovery.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate for analysis.
Analytical Methods for this compound
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation and quantification of chrysene metabolites.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed for optimal separation.
-
Detection: UV-Vis or fluorescence detection is used. Fluorescence detection offers higher sensitivity and selectivity for PAHs and their metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the identification and quantification of chrysene metabolites, often after derivatization to increase their volatility.
-
Derivatization: The hydroxyl groups of the diol are often derivatized, for example, by silylation with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), to form more volatile trimethylsilyl (TMS) ethers.
-
Column: A non-polar or semi-polar capillary column is typically used for separation.
-
Ionization: Electron ionization (EI) is commonly used, and the resulting mass spectrum provides a unique fragmentation pattern for identification.
Biological Activity and Signaling Pathways
Chrysene and its metabolites, including this compound, are known to exert their biological effects through interaction with cellular signaling pathways, most notably the aryl hydrocarbon receptor (AhR) signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a central role in the cellular response to xenobiotics, including PAHs.
Description of the Pathway:
-
Ligand Binding: Chrysene and its metabolites, potentially including this compound, can act as ligands for the AhR, which resides in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.[4]
-
Nuclear Translocation and Dimerization: Upon ligand binding, the AhR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT).[4]
-
DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.
-
Induction of Metabolizing Enzymes: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1.[5]
-
Metabolic Activation: The induced CYP1A1 enzymes are then involved in the further metabolism of chrysene, leading to the formation of various metabolites, including diols and diol epoxides, which are often more reactive and potentially more toxic.
While chrysene itself is a known AhR agonist, the direct binding affinity and specific downstream effects of this compound on this pathway are subjects of ongoing research. Studies have shown that hydroxylated and methylated chrysenes can act as potent AhR agonists, suggesting that this compound likely also interacts with this receptor.[6]
Experimental Workflow for Assessing AhR Activation
This workflow outlines the key steps to determine if this compound can activate the AhR signaling pathway, leading to the upregulation of target genes like CYP1A1.
Conclusion
This compound is a key metabolite in the biotransformation of chrysene. While a complete experimental dataset of its physical and chemical properties is still being established, its synthesis and analysis are achievable through established laboratory protocols. The primary biological significance of this compound lies in its potential interaction with the aryl hydrocarbon receptor signaling pathway, a critical determinant in the metabolic activation and potential toxicity of its parent compound. Further research into the direct effects of this compound on this and other cellular pathways will be crucial for a comprehensive understanding of chrysene's carcinogenic potential and for the development of strategies to mitigate its harmful effects.
References
- 1. This compound, 5,6-DIHYDRO-, trans- (56183-24-5) for sale [vulcanchem.com]
- 2. This compound, 5,6-DIHYDRO-, trans- | C18H14O2 | CID 41776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Influence of ligand’s directional configuration, chrysenes as model compounds, on the binding activity with aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Role of Chrysene-5,6-diol in the Metabolic Landscape of Chrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysene, a polycyclic aromatic hydrocarbon (PAH) of environmental and toxicological concern, undergoes extensive metabolic transformation in biological systems. This technical guide provides an in-depth exploration of the metabolic pathways of chrysene, with a specific focus on the formation and role of chrysene-5,6-diol, a K-region metabolite. While recognized as a minor metabolic product compared to the bay-region dihydrodiols, understanding the complete metabolic profile of chrysene, including the formation of this compound, is crucial for a comprehensive assessment of its bioactivity and carcinogenic potential. This document details the enzymatic processes involved, presents available quantitative data, outlines experimental protocols for metabolite analysis, and visualizes the intricate signaling pathways governing chrysene metabolism.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants formed from the incomplete combustion of organic materials. Chrysene, a four-ring PAH, is frequently detected in air, water, soil, and food.[1] Upon entering the body, chrysene requires metabolic activation to exert its toxic and carcinogenic effects.[2] This process is primarily mediated by a suite of drug-metabolizing enzymes, leading to the formation of various metabolites, including dihydrodiols, phenols, and their subsequent conjugates.
The formation of dihydrodiol epoxides in the bay or fjord regions of PAHs is a critical activation step that can lead to the formation of DNA adducts and the initiation of carcinogenesis.[2] In chrysene, the principal pathway to genotoxicity involves the formation of chrysene-1,2-diol, a precursor to the highly reactive bay-region diol epoxide.[3] However, metabolism also occurs at the K-region (the 5,6-bond) of chrysene, resulting in the formation of this compound. Although a minor metabolite, the formation of this compound represents a distinct metabolic fate and its role in the overall toxicology of chrysene warrants detailed investigation.
Metabolic Formation of this compound
The initial step in the metabolism of chrysene is the oxidation of the aromatic ring by cytochrome P450 (CYP) monooxygenases to form an epoxide. Specifically, the formation of this compound proceeds through the generation of chrysene-5,6-oxide at the K-region of the molecule. This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to the corresponding trans-dihydrodiol, this compound.[4]
Several CYP isozymes, including CYP1A1, CYP1A2, and CYP1B1, are involved in the metabolism of PAHs.[5] The expression of these enzymes is inducible upon exposure to PAHs through the activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway.[5]
Quantitative Data on Chrysene Metabolism
Quantitative analysis of chrysene metabolism consistently demonstrates that the formation of this compound is a minor pathway compared to the formation of the bay-region dihydrodiols, chrysene-1,2-diol and chrysene-3,4-diol.
Table 1: Relative Abundance of Chrysene Dihydrodiol Metabolites in Rat Liver Microsomes
| Metabolite | Percentage of Total Dihydrodiols | Reference |
| Chrysene-1,2-diol | ~58% | [3] |
| Chrysene-3,4-diol | ~24% | [3] |
| This compound | ~1% | [3][6] |
Table 2: Formation Rates of Proximate Carcinogenic Diols of Methylated Chrysenes in Human Liver Microsomes
| Compound | Metabolite | Formation Rate (pmol/mg protein/min) | Reference |
| 5-Methylchrysene | 5-MeC-1,2-diol | 0.2-2.3 | [7][8] |
| 6-Methylchrysene | 6-MeC-1,2-diol | 0.3-3.1 | [7][8] |
Note: While this table provides data for methylated chrysenes in human liver microsomes, specific quantitative data for this compound formation in human tissues is limited, though it is consistently reported as a trace-level metabolite.[3][9][10]
Experimental Protocols
In Vitro Metabolism of Chrysene in Liver Microsomes
This protocol describes a general procedure for assessing the metabolism of chrysene to its dihydrodiol metabolites using liver microsomes.
Materials:
-
Pooled human or rat liver microsomes
-
Chrysene solution (in a suitable solvent like DMSO or acetone)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
-
Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Ice-cold acetone or acetonitrile
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
HPLC-grade solvents (e.g., methanol, water, acetonitrile)
-
Authentic standards for chrysene and its metabolites (chrysene-1,2-diol, chrysene-3,4-diol, this compound)
Procedure:
-
Incubation Mixture Preparation: In a glass tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system or NADPH.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the liver microsomes to the pre-incubated mixture. Initiate the metabolic reaction by adding the chrysene solution. The final solvent concentration should be kept low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetone or acetonitrile.
-
Extraction: Extract the metabolites from the aqueous phase by adding an equal volume of ethyl acetate. Vortex the mixture and centrifuge to separate the layers. Repeat the extraction three times.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for HPLC analysis.
HPLC Analysis of Chrysene Metabolites
This protocol provides a general method for the separation and quantification of chrysene and its dihydrodiol metabolites by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used.
-
Example Gradient: Start with a 60:40 (v/v) mixture of acetonitrile:water, and linearly increase the acetonitrile concentration to 100% over 30 minutes.
Fluorescence Detector Settings:
-
Set the excitation and emission wavelengths to optimize the detection of chrysene and its metabolites. Typical wavelengths are in the range of 260-280 nm for excitation and 380-400 nm for emission.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of chrysene and its dihydrodiol metabolites of known concentrations.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the reconstituted sample extract and the standard solutions into the HPLC system.
-
Chromatographic Separation: Elute the compounds using the specified gradient program.
-
Detection and Quantification: Monitor the fluorescence signal at the specified wavelengths. Identify the metabolites by comparing their retention times with those of the authentic standards. Quantify the amount of each metabolite by integrating the peak area and comparing it to the standard curve.
Signaling Pathways and Metabolic Fate
The metabolism of chrysene is a complex process involving multiple enzymatic pathways and regulatory networks. The following diagrams illustrate the key pathways involved in the formation and further metabolism of chrysene metabolites, including this compound.
This diagram illustrates the initial epoxidation of chrysene by cytochrome P450 enzymes at both the K-region and the bay-region, followed by hydrolysis to form dihydrodiols. The bay-region dihydrodiol can be further activated to a diol epoxide, which can form DNA adducts. Both this compound and the bay-region diols can undergo Phase II conjugation reactions for detoxification and excretion.
This workflow diagram outlines the key steps in the experimental analysis of chrysene metabolism, from the in vitro incubation to the final quantification of metabolites by HPLC.
This diagram illustrates the central role of the Aryl hydrocarbon Receptor (AhR) in inducing the expression of Phase I metabolizing enzymes (CYPs) in response to chrysene. The metabolic activity of these enzymes can lead to the production of reactive oxygen species (ROS), which in turn activates the Nrf2 signaling pathway, leading to the induction of Phase II detoxification and antioxidant enzymes.
Biological Significance of this compound
The formation of this compound is generally considered a detoxification pathway. Unlike the bay-region dihydrodiols, the K-region diol is not a precursor to a highly carcinogenic diol epoxide. The hydroxyl groups of this compound provide sites for Phase II conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of the metabolite and facilitate its excretion from the body.
While chrysene-1,2-dihydrodiol is a potent tumor initiator, chrysene-5,6-dihydrodiol has been shown to have no significant tumorigenic activity.[11] This further supports the role of K-region oxidation as a detoxification route for chrysene.
Conclusion
The metabolism of chrysene is a multifaceted process that dictates its toxicological and carcinogenic properties. While the formation of the bay-region dihydrodiol, chrysene-1,2-diol, represents a critical activation step, the metabolism at the K-region to form this compound is an important, albeit minor, detoxification pathway. For researchers, scientists, and drug development professionals, a thorough understanding of the complete metabolic profile of chrysene is essential for accurate risk assessment and the development of potential strategies to mitigate its adverse health effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the intricate biotransformation of this environmentally significant PAH. Future research should aim to obtain more precise quantitative data on the formation of all chrysene metabolites in human tissues to refine our understanding of its metabolic fate and associated health risks.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of chrysene by brown bullhead liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of chrysene and phenanthrene to bay-region diol epoxides by rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of de-conjugated chrysene metabolites in fish bile by HPLC-fluorescence and GC--MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PAH-Finder: A Pattern Recognition Workflow for Identification of PAHs and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysene Metabolism to Proximate Carcinogenic Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is a widespread environmental pollutant and a constituent of tobacco smoke. While chrysene itself exhibits weak carcinogenic activity, its metabolic activation to highly reactive intermediates is a critical process in its mechanism of toxicity and carcinogenicity. This technical guide provides a comprehensive overview of the metabolic pathways leading to the formation of proximate and ultimate carcinogenic metabolites of chrysene. It details the enzymatic processes involved, presents quantitative data on metabolic rates and biological activity, and outlines key experimental protocols for studying chrysene metabolism and its adverse effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Metabolic Activation of Chrysene
The carcinogenic potential of chrysene is intricately linked to its biotransformation into electrophilic metabolites capable of forming covalent adducts with cellular macromolecules, most notably DNA. This metabolic activation is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).
The principal pathway for the metabolic activation of chrysene to its ultimate carcinogenic form involves the formation of a bay-region dihydrodiol epoxide.[1][2][3] The key proximate carcinogenic metabolite in this pathway is chrysene-1,2-dihydrodiol .[1][2]
The metabolic cascade can be summarized as follows:
-
Oxidation: Chrysene is first oxidized by CYP enzymes, predominantly CYP1A1 and CYP1A2, to form chrysene-1,2-oxide, an arene oxide.[4]
-
Hydration: The highly reactive chrysene-1,2-oxide is then hydrated by microsomal epoxide hydrolase (mEH) to yield the more stable trans-chrysene-1,2-dihydrodiol.[5][6] This dihydrodiol is considered the proximate carcinogen as it is a precursor to the ultimate carcinogenic species.
-
Epoxidation: Chrysene-1,2-dihydrodiol undergoes a second epoxidation, also catalyzed by CYP enzymes, at the adjacent 3,4-double bond, which is located in the "bay region" of the molecule. This reaction produces the ultimate carcinogen, chrysene-1,2-diol-3,4-epoxide .[1][2][7]
This bay-region diol epoxide is a highly electrophilic species that can readily react with nucleophilic sites in DNA, forming stable DNA adducts. These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Signaling Pathway Diagram: Metabolic Activation of Chrysene
Quantitative Data on Chrysene Metabolism and Biological Activity
The following tables summarize key quantitative data related to the metabolism of chrysene and the biological activity of its metabolites.
Table 1: Metabolic Rates of Chrysene and its Derivatives
| Compound | System | Enzyme(s) | Metabolite | Metabolic Rate (pmol/mg protein/min) | Reference |
| Chrysene | Brown Bullhead Liver Microsomes (control) | CYP enzymes | Total Metabolites | 30.1 ± 2.53 | [2][8] |
| Chrysene | Brown Bullhead Liver Microsomes (3-MC-induced) | CYP enzymes | Total Metabolites | 82.2 ± 0.71 | [2][8] |
| 5-Methylchrysene | Human Liver Microsomes | CYP1A1, CYP1A2, CYP2C10 | 5-MeC-1,2-diol | 0.2 - 2.3 | [9][10] |
| 6-Methylchrysene | Human Liver Microsomes | CYP1A1, CYP1A2, CYP2C10 | 6-MeC-1,2-diol | 0.3 - 3.1 | [9][10] |
3-MC: 3-Methylcholanthrene, a known inducer of CYP enzymes.
Table 2: Mutagenicity of Chrysene and its Metabolites in Salmonella typhimurium TA100
| Compound | Mutagenicity (revertants/nmol) | Reference |
| anti-Chrysene-1,2-diol-3,4-epoxide | 1100 | [11] |
| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | 7400 | [11] |
| anti-5-Ethylchrysene-1,2-diol-3,4-epoxide | 1100 | [11] |
| anti-5-Propylchrysene-1,2-diol-3,4-epoxide | Inactive | [11] |
Table 3: Comparative Tumorigenic Activity of Chrysene and its Metabolites
| Compound | Assay | Relative Tumorigenic Activity | Reference |
| Chrysene | Mouse Skin Initiation | Baseline | [1] |
| Chrysene-1,2-dihydrodiol | Mouse Skin Initiation | ~2 times more potent than chrysene | [1] |
| Chrysene-3,4-dihydrodiol | Mouse Skin Initiation | No significant activity | [1] |
| Chrysene-5,6-dihydrodiol | Mouse Skin Initiation | No significant activity | [1] |
| 5-Methylchrysene | Newborn Mouse | Strong carcinogen | [6] |
| anti-5-Methylchrysene-1,2-diol-3,4-epoxide (anti-DE-I) | Newborn Mouse | 4.6 lung tumors/mouse; 1.2 liver tumors/mouse (at 56 nmol) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the metabolism and carcinogenicity of chrysene.
In Vitro Metabolism of Chrysene using Liver Microsomes
This protocol is designed to assess the metabolic conversion of chrysene to its various metabolites by liver microsomal enzymes.
Materials:
-
Rat or human liver microsomes
-
Chrysene (and radiolabeled chrysene, e.g., [³H]chrysene, for detection)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, the NADPH regenerating system, and the desired amount of liver microsomal protein (e.g., 0.5 mg/mL).[8]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes to allow the components to reach thermal equilibrium.[8]
-
Initiation of Reaction: Initiate the metabolic reaction by adding chrysene (dissolved in a suitable solvent like DMSO, final concentration typically in the micromolar range, e.g., 5-15 µM) to the incubation mixture.[8]
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 20 minutes), ensuring linear reaction kinetics.[8]
-
Termination of Reaction: Stop the reaction by adding a quenching agent, such as a cold organic solvent (e.g., ethyl acetate) or a strong acid.
-
Extraction of Metabolites: Extract the chrysene metabolites from the aqueous incubation mixture using an organic solvent. Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Sample Preparation for HPLC: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the HPLC mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system to separate and quantify the chrysene metabolites.[12] Use authentic standards to identify the different metabolites based on their retention times.
32P-Postlabeling Analysis of Chrysene-DNA Adducts
This ultrasensitive method is used to detect and quantify DNA adducts formed from the reaction of carcinogenic chrysene metabolites with DNA.
Materials:
-
DNA sample (from cells or tissues treated with chrysene)
-
Micrococcal nuclease and spleen phosphodiesterase (for DNA digestion)
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Thin-layer chromatography (TLC) plates (e.g., polyethyleneimine-cellulose)
-
Chromatography solvents
-
Phosphorimager or autoradiography film for detection
Procedure:
-
DNA Digestion: Enzymatically digest the DNA sample to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[13][14]
-
Adduct Enrichment (Optional but recommended for low adduct levels): Enrich the adducted nucleotides from the normal nucleotides, for example, by butanol extraction.[15]
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted and normal nucleotides by transferring the ³²P-phosphate from [γ-³²P]ATP using T4 polynucleotide kinase.[13][14]
-
TLC Separation: Separate the ³²P-labeled adducted nucleotides from the normal nucleotides and from each other using multi-directional thin-layer chromatography on polyethyleneimine-cellulose plates.[13][16]
-
Detection and Quantification: Detect the radioactive spots corresponding to the DNA adducts using a phosphorimager or by autoradiography. Quantify the adduct levels by measuring the radioactivity in the adduct spots and comparing it to the total radioactivity of the DNA sample.[13][14]
Syrian Hamster Embryo (SHE) Cell Transformation Assay
This in vitro assay assesses the carcinogenic potential of chemicals by measuring their ability to induce morphological transformation in primary SHE cells.
Materials:
-
Cryopreserved primary Syrian hamster embryo (SHE) cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Chrysene dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture plates
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Giemsa)
Procedure:
-
Cell Seeding: Thaw and seed the SHE cells at a low density in cell culture plates.[17][18][19]
-
Chemical Treatment: After the cells have attached, expose them to various concentrations of chrysene for a defined period (e.g., 24 hours or 7 days).[17] Include appropriate solvent and positive controls.
-
Incubation: After the treatment period, remove the chemical and continue to culture the cells for approximately 7-8 days, allowing for colony formation.[17]
-
Fixing and Staining: Fix the cell colonies with methanol and then stain them with Giemsa.[17]
-
Morphological Analysis: Examine the stained colonies under a microscope and score them for normal and transformed morphologies. Transformed colonies exhibit a criss-cross, piled-up, and disorganized growth pattern, in contrast to the ordered, contact-inhibited growth of normal colonies.
-
Calculation of Transformation Frequency: Calculate the transformation frequency as the number of transformed colonies divided by the total number of colonies, corrected for cytotoxicity.
Experimental and Logical Workflow Diagrams
Experimental Workflow: Investigating Chrysene Carcinogenesis
Logical Relationship: From Exposure to Carcinogenesis
Conclusion
The metabolic activation of chrysene, particularly through the formation of chrysene-1,2-dihydrodiol and the subsequent bay-region diol epoxide, is a critical determinant of its carcinogenic activity. Understanding these metabolic pathways and having robust experimental protocols to study them are essential for assessing the risks associated with chrysene exposure and for the development of potential strategies for intervention or prevention. This technical guide provides a foundational resource for researchers and professionals working in this important area of toxicology and cancer research.
References
- 1. Evidence for bay region activation of chrysene 1,2-dihydrodiol to an ultimate carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Mutagenic and cell-transforming activities of triol-epoxides as compared to other chrysene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochemistryresearchjournal.com [biochemistryresearchjournal.com]
- 11. Synthesis and mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using high pressure liquid chromatography: optimization of the method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 17. The Syrian Hamster Embryos (SHE) Cell Transformation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Recommended protocol for the Syrian hamster embryo (SHE) cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A refined protocol for conducting the low pH 6.7 Syrian hamster embryo (SHE) cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysene Toxicology in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysene (C₁₈H₁₂), a polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion of organic materials. It is environmentally persistent and found in cigarette smoke, coal tar, and certain foods.[1][2] Classified as a possible human carcinogen, understanding its toxicological profile is critical for risk assessment and the development of potential therapeutics.[2] This guide provides an in-depth overview of the toxic effects of chrysene exposure in animal models, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.
Hepatotoxicity
Chrysene exposure has been demonstrated to induce liver injury in animal models.[3] The primary mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a central role in xenobiotic metabolism.[2][3]
Quantitative Data: Hepatotoxicity Markers in Mice
| Parameter | Exposure Conditions | Animal Model | Observation | Reference |
| Relative Liver Weight | Oral gavage, various doses | C57BL/6 Mice | Significant increase | [2][3] |
| Serum ALT Levels | Oral gavage, various doses | C57BL/6 Mice | Significantly elevated | [2][3] |
| Hepatic 8-OHdG Levels | Oral gavage | C57BL/6 Mice | Increased, indicating oxidative DNA damage | [2][3] |
| Hepatic Glutathione (GSH) | Oral gavage | C57BL/6 Mice | Depletion | [2][3] |
Experimental Protocol: Murine Hepatotoxicity Study
-
Animal Model: Male C57BL/6 mice.[2]
-
Chemical Administration: Chrysene (Sigma-Aldrich) is dissolved in a suitable vehicle like corn oil and administered via oral gavage at varying doses.[2]
-
Exposure Duration: Typically, studies involve daily administration for a period of several days to weeks.
-
Endpoint Analysis:
-
Serum Analysis: Blood is collected to measure liver function enzymes such as Alanine Aminotransferase (ALT) using standard assay kits.[2]
-
Histopathology: Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe cellular changes like hepatocyte swelling and degeneration.[3]
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG) via ELISA and glutathione (GSH) levels using commercially available kits.[2][3]
-
Gene Expression Analysis: Hepatic mRNA levels of key genes (e.g., CYP1A1, CYP1A2, Nrf2) are quantified using real-time quantitative PCR (RT-qPCR).[2][3]
-
Carcinogenicity
Chrysene is recognized for its carcinogenic potential, acting as both a complete carcinogen and a tumor initiator in various animal bioassays.[1] Its carcinogenicity is linked to its metabolic activation into reactive metabolites that can form DNA adducts, leading to mutations.[4]
Quantitative Data: Carcinogenicity Studies in Mice
| Bioassay Type | Animal Model | Exposure Route | Dosing Regimen | Tumor Incidence | Reference |
| Tumor Initiation | CD-1 Mice | Dermal | Total dose: 700 or 2800 nmol/mouse | Increased incidence of liver adenomas and carcinomas after one year. | [5] |
| Tumor Initiation | SENCAR Mice | Dermal | Single application of 800 nmol | Development of skin papillomas after promotion with TPA. | [6] |
| Complete Carcinogen | Mice | Dermal | 1% solution in acetone | Development of skin tumors. | [1] |
| Complete Carcinogen | Mice | Subcutaneous | 1 mg in arachis oil, weekly for 10 weeks | Injection-site tumors in 2 of 20 animals. | [1] |
| Tumor Initiation | Mice | Dermal | 10 doses of 0.1 mg, followed by TPA | 11 of 18 surviving mice developed tumors. | [1] |
Experimental Protocol: Neonatal Mouse Carcinogenicity Bioassay
This assay is frequently used to assess the tumorigenicity of PAHs.[5]
-
Animal Model: Neonatal CD-1 mice.[5]
-
Chemical Administration: Chrysene is dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO). Injections are administered intraperitoneally (i.p.) at postnatal days 1, 8, and 15.[5]
-
Observation Period: Mice are monitored for their lifespan (typically one year).[5]
-
Endpoint Analysis: A complete necropsy is performed. The incidence of liver tumors (adenomas and carcinomas) is determined through histopathological examination.[5]
Developmental and Other Toxicities
Studies in zebrafish embryos have shown that chrysene and its hydroxylated metabolites can induce developmental defects.[7]
-
Zebrafish Embryo Assay: Exposure to hydroxylated chrysene metabolites (2- and 6-hydroxychrysene) led to cardiac malformations, ocular defects, and circulatory issues.[7][8]
Signaling Pathways in Chrysene Toxicity
Metabolic Activation and AhR Signaling
The toxicity of chrysene is intrinsically linked to its metabolism. Upon entering the cell, chrysene binds to the Aryl Hydrocarbon Receptor (AhR). This complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA. This binding event initiates the transcription of Phase I metabolizing enzymes, most notably Cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1.[2][3] These enzymes convert chrysene into reactive epoxide intermediates, which can then form DNA adducts, leading to genotoxicity and carcinogenicity.
Oxidative Stress and Nrf2 Pathway
Chrysene exposure induces oxidative stress by generating reactive oxygen species (ROS) and depleting cellular antioxidants like glutathione.[2][9] This oxidative stress activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key cellular defense mechanism. Nrf2 translocates to the nucleus and induces the expression of various Phase II detoxifying and antioxidant enzymes (e.g., NQO1, GSTs, SOD2), which attempt to mitigate the oxidative damage.[2][3]
Experimental Workflow: Rodent Carcinogenicity Bioassay
The standard rodent bioassay is a long-term study designed to assess the carcinogenic potential of a substance over the lifespan of the animal.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. bohrium.com [bohrium.com]
- 3. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Genotoxicity and Mutagenicity of Chrysene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are environmental contaminants and byproducts of incomplete combustion. Many of these compounds are procarcinogens that require metabolic activation to exert their genotoxic and mutagenic effects. This technical guide provides a comprehensive overview of the current understanding of the genotoxicity and mutagenicity of chrysene derivatives. It includes a summary of quantitative data from various assays, detailed experimental protocols for key genotoxicity tests, and a depiction of the molecular pathways involved in chrysene-induced DNA damage and the cellular response. This guide is intended to be a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.
Introduction
Chrysene is a four-ring aromatic hydrocarbon that is structurally related to other well-known carcinogens like benzo[a]pyrene. While chrysene itself exhibits weak to moderate carcinogenic activity, some of its derivatives, particularly those with methyl or nitro substitutions, have been shown to be potent mutagens and carcinogens[1]. The genotoxicity of these compounds is primarily attributed to their metabolic activation to reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA. These DNA adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.
This guide will delve into the quantitative aspects of the genotoxicity of various chrysene derivatives, the experimental methods used to assess their effects, and the cellular signaling pathways that are activated in response to the DNA damage they cause.
Quantitative Genotoxicity and Mutagenicity Data
The genotoxic and mutagenic potential of chrysene and its derivatives has been evaluated in a variety of in vitro and in vivo assays. The following tables summarize some of the available quantitative data.
Table 1: Mutagenicity of Chrysene Derivatives in the Ames Test (Salmonella typhimurium)
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| 6-Nitrochrysene | TA98 | - | 269 | [2] |
| anti-5,7-diMeC-1,2-diol-3,4-epoxide | Not Specified | Not Applicable | 2500 | [3] |
| anti-5-MeC-1,2-diol-3,4-epoxide | Not Specified | Not Applicable | 7200 | [3] |
Table 2: DNA Adduct Formation by Chrysene Derivatives
| Compound | Cell/Tissue Type | Exposure Concentration/Dose | DNA Adduct Level (adducts/10⁸ nucleotides or pmol/mg DNA) | Reference |
| Dibenzo[c,p]chrysene (DBC) | Human Mammary Carcinoma (MCF-7) cells | 4.5 µM | 0.6 pmol/mg DNA | [4] |
| anti-DBC-1,2-diol-3,4-epoxide | Human Mammary Carcinoma (MCF-7) cells | Not specified | 33 pmol/mg DNA | [4] |
| anti-DBC-11,12-diol-13,14-epoxide | Human Mammary Carcinoma (MCF-7) cells | Not specified | 51 pmol/mg DNA | [4] |
Table 3: Cytotoxicity and Mutagenicity of 5-Methylchrysene (5MC) and its Metabolite in V79MZ Cells
| Compound | Cell Line | Concentration (µM) | Cytotoxicity (% of control) | Mutation Frequency (per 10⁶ viable cells) | Reference |
| 5-Methylchrysene | hCYP1B1-expressing | 1.0 | ~50% | ~150 | [5] |
| 5-Methylchrysene | hCYP1A1-expressing | 1.0 | ~60% | ~120 | [5] |
| 5MC-1,2-diol | hCYP1B1-expressing | 0.3 | ~40% | Not reported | [5] |
| 5MC-1,2-diol | hCYP1A1-expressing | 0.3 | ~50% | Not reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of genotoxicity data. This section provides an overview of the protocols for three key assays used in the study of chrysene derivatives.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for detecting mutagenic compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Protocol Overview:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).
-
Metabolic Activation: For compounds that require metabolic activation, a rat liver homogenate (S9 fraction) is added to the test system.
-
Exposure: The bacterial culture is incubated with the test compound (at various concentrations) and, if required, the S9 mix.
-
Plating: The mixture is plated on minimal glucose agar plates lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
References
- 1. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 | PLOS One [journals.plos.org]
- 2. Adenine-DNA adduct derived from the nitroreduction of 6-nitrochrysene is more resistant to nucleotide excision repair than guanine-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Interaction of Chrysene and its Derivatives with Free DNA in vitro
This technical guide provides a comprehensive overview of the in vitro interaction between chrysene and its diol derivatives with free DNA. The document synthesizes key findings from spectroscopic and thermodynamic studies, offering insights into the binding mechanisms, quantitative parameters, and experimental methodologies. While specific data for Chrysene-5,6-diol is limited in the available literature, this guide draws upon extensive research on chrysene and its other diol and diol epoxide derivatives to provide a robust framework for understanding these interactions.
Quantitative Data Summary
The interaction of chrysene with DNA has been characterized by various biophysical techniques, revealing a stable complex formation. The primary mode of non-covalent interaction is identified as intercalation[1][2][3]. The binding process is spontaneous, as indicated by thermodynamic studies[1][2][3].
Table 1: Thermodynamic Parameters for Chrysene-DNA Interaction
| Temperature (°C) | Binding Constant (Kb) (L/mol) |
| 25 | 3.47 x 105 |
| 30 | 2.40 x 105 |
| 35 | 1.83 x 105 |
Data extracted from fluorescence quenching studies of chrysene with DNA. The decrease in Kb with increasing temperature suggests a static quenching mechanism and the formation of a stable ground-state complex[1].
Table 2: DNA Thermal Denaturation Data
| Sample | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| DNA alone | 71.2 ± 0.1 | - |
| DNA + Chrysene | 83.5 ± 0.1 | +12.3 |
The significant increase in the melting temperature of DNA in the presence of chrysene indicates that the ligand stabilizes the double-helical structure, a characteristic feature of intercalation[1].
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the interaction of chrysene and its derivatives with DNA are provided below.
UV-Visible Spectroscopy
UV-visible spectroscopy is utilized to monitor the changes in the absorption spectra of DNA or the ligand upon complex formation.
-
Objective: To determine the binding mode and potential conformational changes in DNA.
-
Methodology:
-
Prepare a stock solution of chrysene in a suitable solvent (e.g., ethanol or DMSO) and a stock solution of DNA in a Tris-HCl buffer (pH 7.4).
-
For titrations keeping DNA concentration constant: To a fixed concentration of DNA (e.g., 5.45 x 10-5 mol/L), incrementally add aliquots of the chrysene stock solution (e.g., final concentrations ranging from 1.08 to 7.43 x 10-6 mol/L)[1].
-
For titrations keeping chrysene concentration constant: To a fixed concentration of chrysene (e.g., 9.51 x 10-6 mol/L), add increasing concentrations of DNA (e.g., final concentrations ranging from 0.70 to 5.51 x 10-5 mol/L)[1].
-
Record the UV-visible absorption spectra (typically in the range of 200-400 nm) after each addition and equilibration.
-
-
Data Analysis: Observe for hypochromism (decrease in absorbance) and bathochromic shift (redshift) in the absorption bands of chrysene, which are indicative of intercalation[1]. Hyperchromism in the DNA band can suggest changes in DNA conformation[1].
Fluorescence Spectroscopy
Fluorescence quenching experiments are employed to study the binding affinity and mechanism between a fluorescent ligand like chrysene and a quencher (DNA).
-
Objective: To determine the binding constant (Kb), number of binding sites (n), and the quenching mechanism.
-
Methodology:
-
Prepare a solution of chrysene with a known concentration (e.g., 9.82 x 10-7 mol/L) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of chrysene (e.g., excitation at 265 nm, emission range 220-600 nm)[1].
-
Incrementally add small volumes of a concentrated DNA solution (e.g., 4.96 x 10-5 mol/L) to the chrysene solution[1].
-
Allow the mixture to equilibrate for a few minutes after each addition before recording the fluorescence spectrum.
-
Repeat the experiment at different temperatures (e.g., 25, 30, and 35 °C) to determine the thermodynamic parameters[1].
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic)[1].
-
For static quenching, the binding constant (Kb) and the number of binding sites (n) can be calculated from the double logarithm regression curve of log[(F0-F)/F] versus log[DNA][1].
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to investigate conformational changes in DNA upon ligand binding.
-
Objective: To monitor changes in the secondary structure of DNA.
-
Methodology:
-
Prepare a solution of DNA (e.g., 4.56 x 10-5 mol/L) in a suitable buffer[1].
-
Record the CD spectrum of DNA alone in the range of 200-550 nm[1]. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Add chrysene solution (e.g., to final concentrations of 5.47 and 10.95 x 10-6 mol/L) to the DNA solution and record the CD spectra[1].
-
-
Data Analysis: Changes in the intensity and position of the characteristic CD bands of DNA indicate alterations in its secondary structure. An increase in the intensity of the bands is often associated with intercalation, suggesting a more compact DNA structure[1][4].
DNA Thermal Denaturation Assay
This method measures the change in the melting temperature (Tm) of DNA upon ligand binding, providing insights into the stabilization of the DNA duplex.
-
Objective: To assess the thermal stabilization of the DNA double helix by the ligand.
-
Methodology:
-
Prepare two samples: one containing DNA solution (e.g., 1.96 x 10-5 mol/L) and another with a mixture of DNA and chrysene (e.g., 3.30 x 10-6 mol/L)[1].
-
Monitor the absorbance of the solutions at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 30 °C) to a final temperature (e.g., 100 °C) at a controlled rate[1].
-
The Tm is the temperature at which 50% of the DNA is denatured.
-
-
Data Analysis: An increase in the Tm of the DNA-chrysene mixture compared to DNA alone indicates that chrysene stabilizes the DNA double helix, which is a strong indicator of an intercalative binding mode[1].
Visualizations: Workflows and Interaction Models
The following diagrams illustrate the experimental workflows and the proposed mechanisms of interaction.
Caption: Experimental workflow for studying Chrysene-DNA interaction.
Caption: Proposed mechanisms of Chrysene-DNA interaction.
Interaction Mechanisms
The interaction of chrysene and its derivatives with DNA can occur through two primary mechanisms:
-
Non-Covalent Intercalation: Chrysene, being a planar aromatic molecule, can insert itself between the base pairs of the DNA double helix. This mode of binding is supported by UV-Vis spectral changes (hypochromism and bathochromic shift), a significant increase in the DNA melting temperature, and changes in the circular dichroism spectrum of DNA[1]. The interaction is primarily driven by π-π stacking interactions between the aromatic rings of chrysene and the DNA bases.
-
Covalent Adduct Formation: Metabolically activated derivatives of chrysene, such as diol epoxides, are known to form covalent adducts with DNA[5][6][7]. These reactive electrophilic epoxides can attack the nucleophilic sites on DNA bases, primarily the exocyclic amino groups of guanine and adenine[5][8]. This covalent modification of DNA is a critical event in the chemical carcinogenesis of polycyclic aromatic hydrocarbons[6]. Studies on derivatives like 5,6-dimethylchrysene have shown the formation of both syn and anti dihydrodiol epoxide adducts with deoxyadenosine and deoxyguanosine residues[5].
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Interacting Characteristics of Chrysene with Free DNA in vitro [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of DNA adducts in mouse skin treated with metabolites of chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Methodological & Application
Synthesis of Chrysene-5,6-diol from Chrysene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of chrysene-5,6-diol from chrysene. The synthesis is a two-step process involving the initial oxidation of chrysene to chrysene-5,6-dione, followed by the reduction of the dione to the target diol. This K-region diol is a significant metabolite of chrysene, a polycyclic aromatic hydrocarbon (PAH), and is of interest in toxicology and carcinogenesis research. The protocols provided herein are based on established chemical transformations and are intended to serve as a guide for the laboratory preparation of this compound.
Introduction
Chrysene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. While chrysene itself is considered a weak carcinogen, its biological activity is primarily attributed to its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. The K-region (the 5,6-double bond) of chrysene is susceptible to metabolic oxidation. Direct oxidation of chrysene has been shown to occur predominantly at this 5,6-position.
The metabolic activation of chrysene can proceed through various pathways, with the formation of diol epoxides being a critical step in its mechanism of carcinogenicity. The synthesis of specific metabolites, such as this compound, is crucial for toxicological studies, for use as analytical standards, and for research into the mechanisms of PAH-induced carcinogenesis. This document outlines a reliable synthetic route to access this compound for such research purposes.
Synthesis Overview
The synthesis of this compound from chrysene is achieved in two main steps:
-
Oxidation of Chrysene: Chrysene is first oxidized to chrysene-5,6-dione. This is achieved by reacting chrysene with a strong oxidizing agent, such as potassium permanganate, which selectively attacks the electron-rich K-region.
-
Reduction of Chrysene-5,6-dione: The resulting dione is then reduced to the corresponding diol, this compound. This reduction can be accomplished using a variety of reducing agents.
Experimental Protocols
Materials and Equipment
-
Chrysene (C₁₈H₁₂)
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃) or other suitable reducing agent
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Step 1: Synthesis of Chrysene-5,6-dione from Chrysene
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chrysene (1.0 g, 4.38 mmol) in glacial acetic acid (50 mL) with gentle heating.
-
In a separate beaker, prepare a solution of potassium permanganate (2.0 g, 12.6 mmol) in water (20 mL).
-
Slowly add the potassium permanganate solution dropwise to the stirred chrysene solution over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours. The color of the solution should change from purple to brown as manganese dioxide precipitates.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of cold water.
-
To decompose the excess potassium permanganate and manganese dioxide, add a saturated solution of sodium bisulfite dropwise until the brown precipitate dissolves and the solution becomes colorless or pale yellow.
-
The yellow precipitate of chrysene-5,6-dione is collected by vacuum filtration.
-
Wash the solid with water until the washings are neutral.
-
The crude chrysene-5,6-dione can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of dichloromethane and hexanes as the eluent.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of this compound from Chrysene-5,6-dione
Protocol:
-
Suspend chrysene-5,6-dione (0.5 g, 1.94 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (0.15 g, 3.96 mmol), in small portions to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add dilute hydrochloric acid (1 M) dropwise to quench the excess reducing agent until the effervescence ceases.
-
Add 50 mL of water to the reaction mixture.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the purified this compound.
-
Dry the final product under vacuum.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Chrysene | C₁₈H₁₂ | 228.29 | 254-256 | 7.6-8.8 (m) | 121.1, 122.9, 126.4, 126.6, 127.7, 128.5, 128.6, 130.3, 132.3 |
| Chrysene-5,6-dione | C₁₈H₁₀O₂ | 258.27 | 239-241 | 7.7-8.9 (m) | Not readily available |
| trans-Chrysene-5,6-diol | C₁₈H₁₂O₂ | 260.29 | Not readily available | Not readily available | Not readily available |
Note: Detailed NMR data for chrysene-5,6-dione and this compound are not consistently reported in publicly available literature and may need to be determined experimentally upon synthesis.
Metabolic Activation of Chrysene
The synthesis of this compound is relevant to the study of chrysene's metabolic activation, a process linked to its carcinogenic properties. The following diagram illustrates a simplified pathway of this activation process.
Safety Precautions
-
Chrysene and its metabolites are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Sodium borohydride is a reactive reducing agent. It reacts with water and acids to produce flammable hydrogen gas.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Conclusion
The two-step synthesis of this compound from chrysene provides a reliable method for obtaining this key metabolite for research purposes. The provided protocols, along with the contextual information on the metabolic activation of chrysene, offer a comprehensive guide for researchers in the fields of toxicology, cancer research, and drug development. Careful execution of these procedures and adherence to safety guidelines are essential for the successful and safe synthesis of this compound.
Application Notes and Protocols: Photochemical Synthesis of Chrysenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the photochemical synthesis of chrysenols, which are important reference compounds and metabolites of the polycyclic aromatic hydrocarbon (PAH) chrysene. The synthesis of specific chrysene diols via a direct photochemical route is not as extensively documented; however, the synthesized chrysenols can serve as precursors for further oxidation to diols.
Introduction
Chrysenols are hydroxylated derivatives of chrysene, a PAH found in the environment. The study of chrysene metabolism is crucial for understanding its biological activity and potential carcinogenicity. The synthesis of pure chrysenol isomers is essential for their use as analytical standards and in toxicological studies. Photochemical cyclization presents an efficient method for the targeted synthesis of specific chrysenol isomers.[1][2][3] This method typically involves the formation of a stilbene-like precursor followed by an intramolecular photocyclization to form the chrysene core.[2]
Data Presentation
Table 1: Summary of Yields for the Synthesis of Methoxychrysenes and Chrysenols
| Compound | Precursor | Photocyclization Yield (%) | Deprotection Method | Final Yield (%) | Melting Point (°C) |
| 1-Methoxychrysene | 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene | 59 | - | - | - |
| 1-Chrysenol | 1-Methoxychrysene | - | BBr₃, then TBDMSCl/HCl | 82 (from protected intermediate) | Decomposes 284-287 |
| 3-Methoxychrysene | 1-[2-(4-methoxyphenyl)-vinyl]-naphthalene | 42 | - | - | 146-147.5 |
| 3-Chrysenol | 3-Methoxychrysene | - | BBr₃ | - | Decomposes 268-270 |
| 2-Chrysenol | - | - | - | - | 251.5-252.5 |
Note: Detailed yields for all steps were not available in all cited literature. The final yield for 1-Chrysenol is reported from the silyl-protected intermediate.
Experimental Protocols
I. Synthesis of [(Methoxyphenyl)vinyl]naphthalene Precursors (Wittig Reaction)
This general procedure describes the synthesis of the stilbene-like precursors required for photocyclization.
General Procedure:
-
Mix the appropriate Wittig salt (e.g., (naphthalen-1-ylmethyl)triphenylphosphonium chloride) (16.6 mmol) with 1-naphthaldehyde (13.8 mmol) in dichloromethane (DCM, 120 mL).[3]
-
Add 50% aqueous sodium hydroxide (12 mL) to the mixture.[3]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The resulting product is a mixture of E/Z isomers and can be used in the next step without further purification.[3]
II. Photochemical Cyclization to Methoxychrysenes
This protocol outlines the key photochemical step to form the chrysene skeleton.
General Procedure:
-
Flush a photochemical reactor with an inert gas (e.g., nitrogen).[3]
-
Charge the reactor with the [(methoxyphenyl)vinyl]naphthalene precursor and a suitable solvent (e.g., toluene).
-
Add a stoichiometric amount of iodine (I₂) and an acid scavenger such as propylene oxide or 1,2-epoxybutane.[2]
-
Irradiate the solution with a medium-pressure mercury lamp (e.g., 400 W) while maintaining an inert atmosphere.[3] The use of a filter (e.g., Pyrex) may be necessary to block short-wavelength UV light.
-
Monitor the reaction by TLC. Irradiation times can vary from 1.5 to 6 hours depending on the specific isomer.[3]
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Wash the concentrated solution with aqueous sodium thiosulfate to remove excess iodine, followed by brine.[2]
-
Dry the organic phase over anhydrous magnesium sulfate and remove the solvent.
-
Purify the crude product by crystallization or column chromatography.[3]
III. Deprotection of Methoxychrysenes to Chrysenols
This final step yields the desired chrysenol products. Two common deprotection methods are provided.
A. Deprotection with Boron Tribromide (BBr₃):
-
Dissolve the methoxychrysene (e.g., 7 mmol) in dry DCM (125 mL) under a nitrogen atmosphere.[3]
-
Cool the solution to the appropriate temperature (e.g., -78 °C) and slowly add a solution of BBr₃ in DCM.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Quench the reaction by carefully adding water or methanol.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent and purify the crude chrysenol by crystallization, sublimation, or chromatography.[3]
B. Deprotection with Potassium in Tetrahydrofuran (THF):
-
To a solution of methoxychrysene (1 mmol) in dry THF (30 mL), add potassium metal (3 equivalents).[3]
-
Stir the mixture under an inert atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with methanol and then water.
-
Extract the product, wash, dry, and purify as described above.
Purification of Chrysenols:
Some chrysenols are prone to oxidation and may require protection of the hydroxyl group (e.g., as a silyl ether) for purification by flash chromatography.[3] The protecting group is then removed to yield the pure chrysenol.[3]
Mandatory Visualizations
Experimental Workflow for Photochemical Synthesis of Chrysenols
Caption: Workflow for the photochemical synthesis of chrysenols.
Synthesis of Chrysene Diols
While the direct photochemical synthesis of chrysene diols from chrysene is not well-established in the reviewed literature, chrysenols can be considered as precursors for the synthesis of diols through subsequent oxidation reactions. The direct oxidation of chrysene tends to occur at the K-region (5- and 6-positions).[1][3] Further research is required to develop specific and high-yield photochemical methods for the direct synthesis of various chrysene diol isomers.
References
Application Notes and Protocols for the Synthesis of Chrysene Derivatives via Suzuki Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chrysene derivatives utilizing the Suzuki cross-coupling reaction. This methodology offers a versatile and efficient route to functionalized chrysenes, which are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties.
Introduction
Chrysene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered considerable attention for their potential applications in the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the construction of the requisite carbon-carbon bonds in the synthesis of these complex molecules. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For the synthesis of chrysene derivatives, this often entails the coupling of a naphthalene boronic acid with a functionalized bromo- or iodo-aromatic compound, followed by an intramolecular cyclization to form the chrysene core. This approach allows for the introduction of a wide range of substituents onto the chrysene scaffold, enabling the fine-tuning of its properties.
Data Presentation: Suzuki Cross-Coupling for Chrysene Precursors
The following table summarizes quantitative data from various Suzuki cross-coupling reactions that form the biaryl precursors to chrysene derivatives. This data is compiled from multiple studies to provide a comparative overview of different reaction conditions and their outcomes.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-5-methoxybenzaldehyde | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene/EtOH | Reflux | 48 | 98 | [1] |
| 2 | Methyl 2-bromophenylacetate | 6-Methoxynaphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | General Protocol |
| 3 | 2-Iodo-5-methoxyphenylacetone | Naphthalene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 | General Protocol |
| 4 | 2-Bromophenylacetone | Naphthalene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 90 | General Protocol |
| 5 | 1-Bromo-2-naphthaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2 M aq.) | Toluene/EtOH | Reflux | 48 | ~96 | [1] |
| 6 | Aryl Bromide (general) | Arylboronic acid | Pd EnCat™ 30 | K₂CO₃ | DME/H₂O | 150 (MW) | 0.33 | >95 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of a chrysene derivative, focusing on the Suzuki cross-coupling reaction to form the precursor and its subsequent cyclization.
Protocol 1: Synthesis of 2-(2-Naphthyl)-5-methoxybenzaldehyde via Suzuki Cross-Coupling
This protocol describes the synthesis of a key biaryl precursor for 2-methoxychrysene.
Materials:
-
Naphthalene-2-boronic acid
-
2-Bromo-5-methoxybenzaldehyde
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To a 100 mL round-bottom flask, add naphthalene-2-boronic acid (1.0 eq), 2-bromo-5-methoxybenzaldehyde (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Fit the flask with a reflux condenser and purge the system with argon or nitrogen for 15 minutes.
-
Add toluene (40 mL) and ethanol (10 mL) to the flask, followed by the 2 M aqueous sodium carbonate solution (20 mL).
-
Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(2-naphthyl)-5-methoxybenzaldehyde as a solid.
Protocol 2: Cyclization to form 2-Methoxychrysene
This protocol describes the acid-catalyzed cyclization of the biaryl precursor to the final chrysene derivative.
Materials:
-
2-(2-Naphthyl)-5-methoxybenzaldehyde
-
Methanesulfonic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(2-naphthyl)-5-methoxybenzaldehyde (1.0 eq) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add methanesulfonic acid (10 eq) with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture into a beaker containing ice and saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-methoxychrysene.
Mandatory Visualization
The following diagrams illustrate the key processes in the synthesis of chrysene derivatives.
Caption: Workflow for Chrysene Synthesis.
Caption: Suzuki-Miyaura Catalytic Cycle.
References
Application Notes and Protocols for the Quantification of Chrysene-5,6-diol
These application notes provide detailed methodologies for the quantification of Chrysene-5,6-diol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. This document is intended for researchers, scientists, and drug development professionals working on the analysis of PAH metabolites in biological and environmental samples.
Introduction
Chrysene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, formed during the incomplete combustion of organic materials. It is considered to have weak carcinogenic activity, which is exerted through its metabolic activation to dihydrodiols and dihydrodiol-epoxides. The quantification of its metabolites, such as this compound, is crucial for toxicological studies and for monitoring exposure to PAHs. This document outlines protocols for the analysis of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Activation of Chrysene
Chrysene undergoes metabolic activation in biological systems, primarily through the action of cytochrome P450 enzymes. This process leads to the formation of various metabolites, including phenols, dihydrodiols, and diol epoxides. The formation of this compound is a key step in the metabolic pathway of chrysene.
Analytical Methods
The quantification of this compound can be achieved using various analytical techniques. Below are detailed protocols for HPLC-F and GC-MS, which have been successfully employed for the analysis of chrysene metabolites.[1]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F)
HPLC with fluorescence detection is a highly sensitive and selective method for the analysis of PAHs and their metabolites.
a) Sample Preparation (from biological matrices):
-
Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate buffer, pH 7.4). For liquid samples like bile, dilution with the buffer may be sufficient.
-
Enzymatic Hydrolysis: To measure total this compound (conjugated and unconjugated), treat the homogenate with β-glucuronidase/arylsulfatase to deconjugate the metabolites.
-
Liquid-Liquid Extraction (LLE):
-
Add an equal volume of a mixture of hexane and ethyl acetate (1:1, v/v) to the hydrolyzed sample.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Collect the organic layer. Repeat the extraction twice.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a small volume of hexane.
-
Condition a silica SPE cartridge with hexane.
-
Load the sample onto the cartridge.
-
Wash the cartridge with hexane to remove non-polar interferences.
-
Elute the diol metabolites with a more polar solvent mixture, such as hexane:dichloromethane (1:1, v/v).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
b) HPLC-F Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Start with 50% acetonitrile, ramp to 100% acetonitrile over 20 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths:
-
Excitation: 268 nm
-
Emission: 384 nm
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and specificity for the identification and quantification of analytes. Derivatization is typically required for polar metabolites like diols to improve their volatility and chromatographic behavior.
a) Sample Preparation and Derivatization:
-
Follow the sample preparation steps (Homogenization, Enzymatic Hydrolysis, LLE, and SPE) as described for the HPLC-F method.
-
Derivatization:
-
After evaporating the final extract to dryness, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
After cooling, the sample is ready for GC-MS analysis.
-
b) GC-MS Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the TMS derivative of this compound.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of chrysene and its metabolites using HPLC-F and GC-MS. It is important to note that specific performance characteristics will depend on the instrumentation and matrix used.
| Parameter | HPLC-F | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 0.15 - 1.5 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 75 - 110% | 80 - 115% |
| Precision (RSD) | < 15% | < 10% |
Note: These are representative values and should be determined for each specific application and laboratory.
Synthesis of Analytical Standards
The availability of pure analytical standards is critical for accurate quantification. The synthesis of this compound and other chrysene metabolites has been described in the literature.[2] A general approach involves the photochemical synthesis of chrysenols, which can then be converted to the corresponding dihydrodiols and diol epoxides.[3] Researchers should refer to these synthetic procedures to obtain or synthesize the necessary reference materials.
Conclusion
The analytical methods described in these application notes provide robust and sensitive approaches for the quantification of this compound. The choice between HPLC-F and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and the available instrumentation. Proper sample preparation and the use of high-purity analytical standards are essential for obtaining accurate and reliable results.
References
Application Note: HPLC-UV Detection of Chrysene-5,6-diol
Abstract
This application note presents a general methodology for the detection and quantification of Chrysene-5,6-diol in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This compound is a metabolite of Chrysene, a polycyclic aromatic hydrocarbon (PAH) of environmental and toxicological concern. The metabolic activation of chrysene to its diol and diol-epoxide derivatives is a critical step in its mechanism of carcinogenicity. Therefore, a reliable analytical method for the detection of these metabolites is essential for researchers in toxicology, environmental science, and drug development. This document provides a starting protocol for sample preparation, HPLC-UV analysis, and data interpretation.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental pollutants, primarily formed during the incomplete combustion of organic materials. Chrysene is a PAH that has been identified as a potent carcinogen. Its toxicity is linked to its metabolic activation into reactive metabolites, including diols and diol-epoxides, which can form adducts with DNA, leading to mutations and potentially initiating cancer.[1][2] this compound is one such critical metabolite in this pathway.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible technique for the analysis of PAHs and their metabolites.[3] This method offers good sensitivity and selectivity for compounds with chromophores, such as the aromatic system present in this compound. This application note outlines a reverse-phase HPLC-UV method that can be adapted for the analysis of this compound in various samples.
Experimental
Sample Preparation
The following is a general guideline for the extraction of this compound from a liquid sample matrix. The user should optimize the protocol for their specific sample type.
-
Liquid-Liquid Extraction (LLE):
-
To 10 mL of an aqueous sample, add 10 mL of dichloromethane or a similar water-immiscible organic solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the organic (lower) layer.
-
Repeat the extraction twice more with fresh organic solvent.
-
Pool the organic extracts.
-
-
Solid-Phase Extraction (SPE) - Alternative to LLE:
-
Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elute the analyte with 5 mL of acetonitrile or methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
-
HPLC-UV Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of PAHs and their metabolites.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Chrysene and its derivatives typically exhibit strong absorbance around 254 nm and 268 nm. A starting wavelength of 254 nm is recommended. A diode-array detector (DAD) can be used to scan a range of wavelengths to determine the optimal absorbance maximum for this compound.
Data Analysis
The concentration of this compound in the samples can be determined by creating a calibration curve using external standards of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied.
Quantitative Data
| Parameter | Typical Value Range for PAHs |
| Retention Time (min) | 10 - 25 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 5 µg/L |
| Linearity (R²) | > 0.995 |
| Recovery (%) | 80 - 110 |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
HPLC-UV System Operation
-
System Startup: Turn on the HPLC system components and allow them to warm up.
-
Mobile Phase Preparation: Prepare fresh mobile phases and degas them thoroughly.
-
System Equilibration: Purge the pumps and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software including the standard solutions for the calibration curve and the prepared samples.
-
Running the Analysis: Start the sequence.
-
System Shutdown: After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds. Store the column in an appropriate solvent as recommended by the manufacturer.
Visualizations
Caption: Experimental workflow for the HPLC-UV detection of this compound.
Caption: Metabolic activation pathway of Chrysene leading to carcinogenesis.
References
- 1. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for In Vitro Assays of Chrysene-5,6-diol Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental pollutant and a procarcinogen. Its biological activity is dependent on metabolic activation to various derivatives, including dihydrodiols. Chrysene-5,6-diol is a K-region dihydrodiol of chrysene, formed through the metabolic processing of the parent compound. Understanding the in vitro biological activity of this compound is crucial for elucidating the carcinogenic potential of chrysene and for developing potential interventions.
These application notes provide an overview of standard in vitro assays to assess the cytotoxicity, genotoxicity, and effects on cellular signaling pathways of this compound. The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Data Presentation
The following tables present illustrative quantitative data for the biological activity of this compound. This data is representative and based on typical findings for PAH dihydrodiols; actual experimental results may vary.
Table 1: Cytotoxicity of this compound in Human Hepatoma (HepG2) Cells
| Assay | Endpoint | Concentration (µM) | Result |
| MTT | Cell Viability (%) | 1 | 95 ± 5 |
| 10 | 78 ± 6 | ||
| 50 | 52 ± 4 | ||
| 100 | 35 ± 5 | ||
| LDH | Cytotoxicity (%) | 1 | 5 ± 2 |
| 10 | 18 ± 3 | ||
| 50 | 45 ± 5 | ||
| 100 | 62 ± 6 |
Table 2: Genotoxicity of this compound
| Assay | Cell Line | Endpoint | Concentration (µM) | Result (Fold Increase over Control) |
| Comet Assay | A549 | % Tail DNA | 10 | 2.5 ± 0.4 |
| 50 | 5.8 ± 0.9 | |||
| Micronucleus Assay | TK6 | Micronuclei Frequency | 10 | 1.8 ± 0.3 |
| 50 | 3.5 ± 0.6 |
Experimental Protocols
Cytotoxicity Assays
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.
-
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1-100 µM) dissolved in a suitable solvent (e.g., DMSO) for 24 or 48 hours. Include a vehicle control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
Principle: This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Protocol:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, mix the supernatant with the reaction mixture provided in the kit and incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 490 nm.
-
A positive control for maximum LDH release should be included by treating cells with a lysis buffer.
-
Calculate cytotoxicity as a percentage of the positive control.
-
Genotoxicity Assays
a. Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: This assay detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."
-
Protocol:
-
Treat cells (e.g., A549) with this compound for a short period (e.g., 2-4 hours).
-
Harvest and resuspend the cells in low melting point agarose.
-
Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lyse the cells in a high-salt lysis buffer to remove membranes and proteins.
-
Subject the slides to alkaline electrophoresis to unwind and separate the DNA.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analyze the images using comet scoring software to quantify the percentage of DNA in the comet tail.
-
b. Micronucleus Assay
-
Principle: This assay detects the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Protocol:
-
Treat cells (e.g., TK6) with this compound for a period equivalent to 1.5-2 cell cycles.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Score the frequency of micronuclei in binucleated cells using a microscope.
-
At least 1000 binucleated cells should be scored per treatment group.
-
Signaling Pathway Analysis
Aryl Hydrocarbon Receptor (AhR) Activation
Chrysene and its metabolites are known to activate the AhR signaling pathway, leading to the induction of cytochrome P450 enzymes.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.
Experimental Workflow for AhR Activation Assay
Caption: Experimental workflow for assessing AhR pathway activation.
Oxidative Stress Pathway
The metabolism of this compound can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.
Caption: Induction of oxidative stress by this compound metabolism.
Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and are based on general knowledge of PAH toxicology. Researchers should consult the primary literature and optimize these protocols for their specific experimental needs. Direct experimental data for the biological activity of this compound is limited in the public domain.
Application Notes and Protocols for Studying Chrysene-5,6-diol Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture models to investigate the cellular and molecular effects of Chrysene-5,6-diol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. The provided protocols and data summaries are intended to facilitate research into the toxicological profile and mechanisms of action of this compound.
Introduction to this compound and its Significance
Chrysene is a four-ring PAH found in cigarette smoke, vehicle exhaust, and smoked foods. Like other PAHs, chrysene and its metabolites can exhibit mutagenic, carcinogenic, and genotoxic properties. The metabolic activation of chrysene, often initiated by cytochrome P450 (CYP) enzymes, leads to the formation of various derivatives, including dihydrodiols and diol epoxides. These metabolites, such as this compound, can interact with cellular macromolecules, including DNA, leading to the formation of DNA adducts and subsequent cellular damage. Understanding the effects of specific metabolites like this compound is crucial for assessing the overall risk associated with chrysene exposure and for developing potential therapeutic interventions.
Recommended Cell Culture Models
The selection of an appropriate in vitro model is critical for studying the effects of this compound. Based on the metabolism and target organs of PAHs, the following human cell lines are recommended:
-
HepG2 (Human Hepatocellular Carcinoma): These cells are widely used in toxicology and drug metabolism studies due to their expression of various metabolic enzymes, including CYPs, which are crucial for the activation of PAHs like chrysene.
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is a valuable model for studying the effects of endocrine-disrupting chemicals and carcinogens. It expresses estrogen receptors and is known to be responsive to PAHs.
-
A549 (Human Lung Carcinoma): As the respiratory tract is a primary route of exposure to environmental PAHs, this lung cell line is relevant for studying the effects of inhaled carcinogens.
-
EA.hy926 (Human Endothelial Cell Line): To investigate the potential vascular toxicity and effects on the endothelium.
Data Presentation: Effects of Chrysene Derivatives
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize data for the parent compound chrysene and other relevant derivatives to provide a comparative context for experimental design and data interpretation.
Table 1: Cytotoxicity of Chrysene and its Derivatives in Human Cell Lines
| Compound | Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |
| Chrysene | MIO-M1 | MTT | Cell Viability | IC50: ~400 µM (72h) | [1] |
| Dibenzo[c,p]chrysene (DBC) | MCF-7 | MTT | Cell Viability | No significant cytotoxicity up to 4.5 µM | [2][3] |
| anti-DBC-1,2-diol-3,4-epoxide | MCF-7 | - | DNA Adducts | 33 pmol adducts/mg DNA | [2][3] |
| anti-DBC-11,12-diol-13,14-epoxide | MCF-7 | - | DNA Adducts | 51 pmol adducts/mg DNA | [2][3] |
| Chrysin | MCF-7 | MTT | IC50 | 19.5 µM (48h), 9.2 µM (72h) | [4] |
Table 2: Genotoxicity and Metabolic Activation of Chrysene Derivatives
| Compound | Cell Line/System | Effect | Observation | Reference |
| Chrysene | C57BL/6 Mice (in vivo) | Hepatotoxicity | AhR-dependent | [5][6] |
| Chrysene | C57BL/6 Mice (in vivo) | Gene Expression | Induction of CYP1A1, CYP1A2, CYP1B1 | [5][6] |
| Dibenzo[c,p]chrysene (DBC) | MCF-7 | DNA Adduct Formation | 0.6 pmol adducts/mg DNA | [2][3] |
| Chrysene-3,4-diol | V79 (Chinese Hamster Lung) | Gene Mutations | Weak inducer | [7][8] |
| Reverse diol-epoxides of chrysene | V79 (Chinese Hamster Lung) | DNA Adduct Formation | Low levels | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization based on specific experimental conditions and cell lines.
Protocol 1: General Cell Culture and Treatment with this compound
1.1. Cell Culture of HepG2 Cells
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at a ratio of 1:4 to 1:6. Change medium every 2-3 days.
1.2. Cell Culture of MCF-7 Cells
-
Media: Eagle's MEM (EMEM) supplemented with 10% FBS, 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, and 10 µg/mL insulin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA. Neutralize with complete medium and re-seed at a ratio of 1:3 to 1:6. Change medium every 2-3 days.
1.3. Treatment with this compound
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Dosing: Seed cells in appropriate culture plates (e.g., 96-well for cytotoxicity, 6-well for protein/RNA analysis). Allow cells to adhere and grow for 24 hours.
-
Treatment: Remove the culture medium and replace it with a fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) in all experiments.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) before proceeding with specific assays.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorofluorescin diacetate (DCF-DA) assay is commonly used to measure intracellular ROS.
-
Seed cells in a 96-well black plate with a clear bottom.
-
After treatment with this compound, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCF-DA in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Protocol 5: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for analyzing the expression of genes involved in PAH metabolism, such as CYP1A1 and CYP1B1.
-
Treat cells with this compound in 6-well plates.
-
Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using a qPCR instrument and a SYBR Green-based master mix.
-
Use specific primers for target genes (CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway
Caption: Metabolic activation of chrysene and subsequent AhR signaling pathway.
Experimental Workflow
Caption: General experimental workflow for studying this compound effects.
References
- 1. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Genotoxicity characteristics of reverse diol-epoxides of chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for In Vivo Studies of Chrysene-5,6-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Chrysene-5,6-diol in in vivo animal models. Due to the limited research focused specifically on the systemic administration of this compound, this document also includes adapted protocols from studies on the parent compound, chrysene, and other structurally related polycyclic aromatic hydrocarbons (PAHs).
Introduction to this compound
Chrysene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials. Its metabolism in vivo can lead to the formation of various derivatives, including dihydrodiols. This compound is the K-region trans-dihydrodiol of chrysene. While the carcinogenicity of the parent compound, chrysene, has been studied, the in vivo toxicological profile of this compound is less characterized. Understanding its biological effects is crucial for a comprehensive risk assessment of chrysene exposure.
Animal Models
The most commonly used animal models for studying the in vivo effects of PAHs and their metabolites are rodents, particularly mice and rats. Specific strains that have been utilized in related studies include:
-
Mice:
-
CD-1: Often used in skin carcinogenesis studies.
-
C57BL/6: A common inbred strain used for toxicity and mechanistic studies.
-
A/J: A strain susceptible to lung tumor development.
-
-
Rats:
-
Sprague-Dawley: A frequently used outbred strain for general toxicology studies.
-
Wistar: Another common outbred strain for toxicological research.
-
The selection of the animal model should be based on the specific research question, such as carcinogenicity, toxicity, or metabolic profiling.
Experimental Protocols
Synthesis of this compound
For in vivo studies, a pure and well-characterized source of this compound is essential. The synthesis of various chrysene dihydrodiols has been described in the scientific literature. Researchers should refer to specialized organic chemistry publications for detailed synthesis and purification protocols.
Administration of this compound
3.2.1. Topical Administration for Carcinogenicity Studies
This protocol is adapted from studies investigating the tumor-initiating activity of chrysene and its dihydrodiols on mouse skin.
-
Animal Model: Female CD-1 mice (7-9 weeks old).
-
Test Substance Preparation: Dissolve this compound in a suitable solvent, such as acetone, to achieve the desired concentrations.
-
Procedure:
-
Shave the dorsal skin of the mice one day before treatment.
-
Apply a single topical dose of this compound (e.g., 0.1 to 10 µmol) in the chosen solvent to the shaved area.
-
A control group should receive the solvent only.
-
One week after initiation, begin twice-weekly applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to the same area.
-
Monitor the animals for tumor development for a specified period (e.g., 20-25 weeks).
-
Record the number and size of tumors for each animal.
-
At the end of the study, euthanize the animals and perform histopathological analysis of the skin tumors.
-
3.2.2. Systemic Administration for Toxicity and Pharmacokinetic Studies (Adapted Protocol)
-
Animal Model: Male or female C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).
-
Test Substance Preparation: Prepare a suspension or solution of this compound in a non-toxic vehicle suitable for the chosen route of administration (e.g., corn oil for oral gavage, saline with a solubilizing agent for intraperitoneal or intravenous injection).
-
Procedure (Oral Gavage):
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before dosing.
-
Administer a single dose of this compound by oral gavage. The dose will depend on the study's objectives (e.g., ranging from low, environmentally relevant doses to higher doses for toxicity assessment).
-
A control group should receive the vehicle only.
-
For pharmacokinetic studies, collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
For toxicity studies, monitor the animals for clinical signs of toxicity and mortality for a defined period (e.g., 14 days).
-
At the end of the study, euthanize the animals and collect organs for histopathological examination and analysis of tissue distribution of this compound and its metabolites.
-
Data Presentation
Quantitative Data Summary
| Parameter | Animal Model | Route of Administration | Dose | Observation | Reference |
| Tumorigenicity | CD-1 Mice | Topical | 0.4, 1.25, 4.0 µmol (single dose) | No significant tumor-initiating activity observed. | [1] |
| Hepatotoxicity (Chrysene) | C57BL/6 Mice | Oral Gavage | 50, 100, 200 mg/kg/day for 7 days | Increased liver weight, hepatocyte swelling, elevated serum ALT levels. |
Potential Signaling Pathways
The biological effects of PAHs and their metabolites are often mediated through specific signaling pathways. Based on studies of the parent compound, chrysene, and other PAH dihydrodiols, the following pathway is of high interest for investigation in relation to this compound:
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
The AhR is a ligand-activated transcription factor that plays a crucial role in the metabolism and toxicity of many xenobiotics, including PAHs. Upon binding to a ligand like a PAH or its metabolite, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolic activation of PAHs. While direct activation of AhR by this compound has not been extensively studied, it is a plausible mechanism of action.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the in vivo effects of this compound.
Caption: General Experimental Workflow.
Conclusion
The in vivo study of this compound is an important area of research for understanding the full toxicological impact of chrysene exposure. While direct data on its systemic effects are limited, the provided protocols, adapted from related compounds, offer a solid foundation for future investigations. Researchers are encouraged to focus on elucidating its pharmacokinetic profile and its interaction with key signaling pathways, such as the Aryl Hydrocarbon Receptor pathway, to better characterize its potential health risks.
References
Application Notes and Protocols for the Isolation of Chrysene-5,6-diol from Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation and quantification of Chrysene-5,6-diol from soil and water samples. The methodologies are based on established analytical techniques for polycyclic aromatic hydrocarbon (PAH) metabolites, adapted for the specific properties of this compound.
Introduction
This compound is a metabolite of chrysene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment due to incomplete combustion of organic materials. As a diol metabolite, this compound exhibits increased polarity compared to its parent compound, which necessitates specific extraction and analytical methods for its accurate quantification in complex environmental matrices. The following protocols provide a comprehensive guide for the isolation and analysis of this compound, crucial for environmental monitoring and toxicological studies.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the typical performance data for the extraction and analysis of PAH diols from environmental and biological matrices. These values can be used as a benchmark for the methods described below.
| Analyte Class | Matrix | Extraction Method | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Diol-PAHs | Urine | Solid-Phase Extraction (SPE) | GC-MS/MS | 63 - 86 | 0.02 - 0.2 µg/L | [1] |
| Hydroxylated PAHs | Sediment | Accelerated Solvent Extraction (ASE) & SPE | GC-MS | 57.6 - 91.1 | 0.0139 - 0.2334 µg/kg | [2] |
| PAHs | Water | Solid-Phase Extraction (SPE) | HPLC-FLD | 81 - 90 | 20 ng/L | |
| PAHs | Soil | QuEChERS | GC-MS | 85.0 - 106.7 | Not Reported | |
| PAHs | Pond Water | Solid-Phase Extraction (SPE) | GC-MS | >70 (surrogates) | Not Reported | [3] |
Experimental Protocols
Protocol 1: Isolation of this compound from Soil Samples
This protocol is adapted from methods for the extraction of hydroxylated PAHs from sediment and soil.[2] It involves pressurized liquid extraction followed by solid-phase extraction cleanup and derivatization for GC-MS analysis.
1. Sample Preparation and Extraction (Pressurized Liquid Extraction - PLE)
-
Sample Pretreatment: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample.
-
Extraction Cell Preparation: Mix 10 g of the homogenized soil sample with an inert material like diatomaceous earth or sand. Place the mixture into a stainless-steel extraction cell.
-
PLE Conditions:
-
Solvent: Dichloromethane (DCM) or a mixture of acetone and hexane (1:1, v/v).
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes (2 cycles)
-
Flush Volume: 60% of cell volume
-
-
Extract Collection: Collect the extract in a clean glass vial. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE) Cleanup
-
SPE Cartridge: Use a silica or Florisil SPE cartridge (e.g., 500 mg, 6 mL).
-
Conditioning: Condition the cartridge with 5 mL of n-hexane.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of n-hexane to remove non-polar interferences.
-
Elution: Elute the this compound with 10 mL of a mixture of n-hexane and acetone (1:1, v/v) or dichloromethane.
-
Evaporation: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
3. Derivatization for GC-MS Analysis
Due to the polarity of the diol functional groups, derivatization is necessary to improve volatility for GC analysis.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetonitrile).
-
Silylation: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial and heat at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
4. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Injection: Pulsed splitless injection.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
Protocol 2: Isolation of this compound from Water Samples
This protocol utilizes solid-phase extraction for the concentration and purification of this compound from water samples.[4]
1. Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Pretreatment: Filter the water sample (1 L) through a 0.45 µm glass fiber filter to remove suspended solids. Adjust the pH of the filtrate to neutral.
-
SPE Cartridge: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Conditioning: Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the this compound with 10 mL of acetonitrile or methanol.
-
Evaporation: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
2. Derivatization and GC-MS Analysis
Follow the same derivatization and GC-MS analysis steps as described in Protocol 1 (steps 3 and 4).
Visualizations
Chrysene Metabolic Activation Pathway
The following diagram illustrates the metabolic pathway of chrysene, leading to the formation of various diol epoxides, including the pathway to this compound. This process is primarily mediated by cytochrome P450 enzymes.[5][6]
Caption: Metabolic activation of Chrysene by Cytochrome P450 enzymes.
Experimental Workflow for Soil Analysis
The following diagram outlines the experimental workflow for the isolation and analysis of this compound from soil samples.
Caption: Workflow for this compound analysis in soil.
Experimental Workflow for Water Analysis
The following diagram illustrates the experimental workflow for the isolation and analysis of this compound from water samples.
Caption: Workflow for this compound analysis in water.
References
- 1. Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in sediment samples by combining subcritical water extraction and dispersive liquid-liquid microextraction with derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Target Screening of Hydroxylated and Nitrated Polycyclic Aromatic Hydrocarbons in Surface Water Using Orbitrap High–Resolution Mass Spectrometry in a Lake in Hebei, China [mdpi.com]
- 5. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
Application Notes: Chrysene Metabolites as Biomarkers of PAH Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties. Chrysene is a four-ring PAH found in tobacco smoke, grilled foods, and polluted air. Monitoring human exposure to PAHs is critical for assessing health risks and is often accomplished by measuring their metabolites in biological samples, such as urine.[1][2][3]
PAHs entering the body are metabolized by enzymes into more water-soluble derivatives, including phenols and dihydrodiols, which can then be conjugated and excreted.[2] While several hydroxylated metabolites of chrysene have been explored as potential biomarkers, this document will detail the metabolic pathways, analytical protocols, and available data for their use in exposure assessment, with a specific discussion on Chrysene-5,6-diol.
Metabolic Pathway of Chrysene
Chrysene is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, to form various epoxide intermediates.[4] These epoxides are then hydrolyzed by epoxide hydrolase to form dihydrodiols. Further metabolism can lead to the formation of highly reactive diol-epoxides, which are considered the ultimate carcinogenic metabolites as they can covalently bind to DNA.
The primary metabolic activation of chrysene occurs at the "bay-region" (e.g., the 1,2-diol) and to a lesser extent at the "K-region" (the 5,6-diol).[5] Research in fish liver microsomes indicates that Chrysene-1,2-diol and Chrysene-3,4-diol are the major metabolites, while the K-region this compound is formed in only trace amounts (approximately 1%).[5] Other identified urinary metabolites in humans include 3-hydroxychrysene and 6-hydroxychrysene.[2]
Quantitative Data on Chrysene Metabolites
While data for many PAH metabolites are available, specific quantitative data for this compound in human populations is scarce, likely due to its low formation rate.[5] However, studies have quantified other chrysene metabolites, such as 3-hydroxychrysene and 6-hydroxychrysene, in occupationally exposed workers.
Table 1: Urinary Concentrations of Chrysene Metabolites in Exposed Populations
| Metabolite | Population | Mean Concentration (µg/g creatinine) | Analytical Method | Reference |
| 3-Hydroxychrysene | Coking industry workers | 1.382 | Not Specified | Xu et al., 2004[2] |
| 6-Hydroxychrysene | Coking industry workers | ~0.022 (63x less than 3-OH-CHRY) | Not Specified | Xu et al., 2004[2] |
| 6-Hydroxychrysene | Adults (non-occupational) | Not Specified | Not Specified | Chuang et al., 1999[2] |
| 6-Hydroxychrysene | Children (non-occupational) | 0.05 | Not Specified | Chuang et al., 1999[2] |
Note: The lack of extensive data highlights the need for further research into the complete profile of chrysene metabolites as biomarkers of exposure.
Protocol: Analysis of Chrysene Metabolites in Urine
This protocol is a generalized method adapted from established procedures for analyzing hydroxylated PAH metabolites in urine, such as those used by the CDC.[6][7][8] Optimization, including the acquisition of a certified this compound analytical standard, would be required for specific quantification of this metabolite.
Principle
Urinary chrysene metabolites, which are present as glucuronide and sulfate conjugates, are first deconjugated using enzymatic hydrolysis. The resulting free metabolites are then extracted, concentrated, and analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with isotope dilution for quantification.[6][8]
Materials and Reagents
-
Urine collection cups and polypropylene storage vials
-
β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia)
-
Sodium acetate buffer
-
Isotope-labeled internal standards (e.g., ¹³C-labeled chrysene metabolites)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]
-
HPLC-grade solvents: acetonitrile, methanol, water, formic acid
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
Experimental Protocol
-
Sample Collection and Storage:
-
Collect a minimum of 2 mL of urine in a standard collection cup.
-
Transfer the specimen to a labeled polypropylene vial within 24 hours.
-
Freeze samples at ≤ -20°C immediately. For long-term storage, maintain at ≤ -70°C.[6]
-
-
Enzymatic Hydrolysis:
-
Thaw urine samples and vortex to homogenize.
-
To a 1-2 mL aliquot of urine, add the internal standard mixture.
-
Add sodium acetate buffer and the β-glucuronidase/sulfatase enzyme solution.
-
Incubate the mixture overnight (approx. 16 hours) at 37°C to deconjugate the metabolites.[7]
-
-
Sample Extraction (Online SPE):
-
Centrifuge the hydrolyzed sample to pellet any precipitate.
-
Dilute the supernatant with 0.1% formic acid in water.
-
Inject the diluted sample into the HPLC system, where it is loaded onto an online SPE column.[6]
-
Wash the SPE column with a high-aqueous mobile phase to remove interferences like salts.
-
Elute the analytes from the SPE column onto the analytical HPLC column using a gradient with a higher percentage of organic solvent.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 analytical column to separate the chrysene metabolites from other isomers and matrix components. A typical gradient would run from a high-aqueous mobile phase to a high-organic mobile phase.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each target analyte and its corresponding internal standard. This ensures high selectivity and sensitivity.
-
-
Quality Control:
-
Prepare and analyze quality control (QC) materials (spiked urine pools at low, medium, and high concentrations) with each batch of samples.[6]
-
Include reagent blanks to monitor for contamination.
-
Establish acceptance criteria for QC samples to ensure the accuracy and precision of the analytical run.
-
Application and Significance
-
Exposure Assessment: Measuring urinary chrysene metabolites provides a non-invasive method to assess recent exposure to chrysene from sources like air pollution, tobacco smoke, and diet.[2][7]
-
Epidemiological Studies: These biomarkers can be used in large-scale population studies to investigate the association between PAH exposure and the incidence of chronic diseases, such as cancer and cardiovascular conditions.[3]
-
Risk Assessment: While 1-hydroxypyrene is the most commonly used biomarker for total PAH exposure, a profile of multiple metabolites, including those from chrysene, can provide a more comprehensive picture of exposure from different sources and individual metabolic activation patterns.[1]
This compound is a minor metabolic product of chrysene, and its utility as a primary biomarker for PAH exposure is currently limited by a lack of specific quantitative data in human studies. However, the analysis of a broader profile of chrysene metabolites, including more abundant dihydrodiols and phenols, holds significant promise. The analytical protocols outlined here provide a robust framework for the sensitive and specific measurement of these compounds, enabling more detailed investigations into PAH exposure and its associated health risks. Further research is needed to fully characterize the complete metabolic profile of chrysene and validate the use of its various metabolites in human biomonitoring.
References
- 1. Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers for polycyclic aromatic hydrocarbons in human excreta: recent advances in analytical techniques—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. Urinary Polycyclic Aromatic Hydrocarbon Metabolites as Biomarkers to Woodsmoke Exposure – Results from a Controlled Exposure Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chrysene-5,6-diol
Welcome to the technical support center for the synthesis of Chrysene-5,6-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important polycyclic aromatic hydrocarbon (PAH) metabolite.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, primarily through the direct oxidation of chrysene.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | Inefficient Oxidation: The oxidizing agent may not be potent enough or the reaction conditions may be suboptimal. | - Choice of Oxidant: Osmium tetroxide (OsO₄) is generally more effective than potassium permanganate (KMnO₄) for the dihydroxylation of PAHs. While KMnO₄ is a strong oxidizing agent, it can lead to over-oxidation and lower yields of the desired diol.[1][2] - Catalytic OsO₄: Due to the toxicity and expense of OsO₄, a catalytic amount can be used in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄ in situ. This approach often provides high yields.[3] - Reaction Conditions: Ensure the reaction is performed under appropriate conditions. For KMnO₄, this typically involves a cold, alkaline solution to minimize over-oxidation.[1][2] |
| Poor Solubility of Chrysene: Chrysene is poorly soluble in many common solvents, which can hinder the reaction. | - Solvent System: A mixture of solvents is often necessary to dissolve chrysene and the oxidizing agent. For instance, a mixture of acetone and water can be used for catalytic osmylation. | |
| Formation of Multiple Products/Side Reactions | Over-oxidation: Strong oxidizing agents like KMnO₄ can cleave the newly formed diol, leading to the formation of diones or carboxylic acids.[1][2] Direct oxidation of chrysene can also produce 5,6-chrysenedione. | - Use a Milder Oxidant: OsO₄ is less prone to over-oxidation compared to KMnO₄.[1][2] - Control Reaction Conditions: When using KMnO₄, maintain a low temperature and basic conditions to favor the formation of the diol.[1] |
| Formation of Regioisomers: While the 5,6-position (the K-region) of chrysene is the most reactive towards oxidation, other isomers can potentially form.[4] | - Purification: Employ chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to separate the desired this compound from other isomers. | |
| Difficulty in Product Purification | Complex Reaction Mixture: The crude product may contain unreacted chrysene, over-oxidation products, and other side products. | - Chromatography: Flash column chromatography using a silica gel stationary phase and a solvent system such as heptane:ethyl acetate is a common method for purifying chrysenols and their derivatives.[4] - Recrystallization: Recrystallization from a suitable solvent can be used to further purify the product. |
| Product Instability: Diols of PAHs can be prone to further oxidation, especially when exposed to air for extended periods.[4] | - Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. - Proper Storage: Store the purified this compound in a cool, dark place, preferably under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most reliable method for the cis-dihydroxylation of a double bond, such as the 5,6-bond in chrysene, is oxidation with osmium tetroxide. To make the process more cost-effective and to reduce the hazards associated with stoichiometric OsO₄, a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) is recommended. This method, often referred to as the Upjohn dihydroxylation, typically provides higher yields and fewer side products compared to oxidation with potassium permanganate.
Q2: Why is the 5,6-position of chrysene preferentially oxidized?
The 5,6-double bond of chrysene is located in the "K-region" of the molecule. In the context of polycyclic aromatic hydrocarbons, the K-region is a phenanthrene-like double bond that is electronically rich and sterically accessible, making it particularly susceptible to electrophilic attack and oxidation to form a diol.[4]
Q3: Can I use potassium permanganate instead of osmium tetroxide?
Yes, potassium permanganate can be used for dihydroxylation. However, it is a very strong oxidizing agent and can lead to over-oxidation of the desired diol, resulting in lower yields.[1] If using KMnO₄, it is crucial to carefully control the reaction conditions, specifically by using a cold, alkaline solution.
Q4: What are the main safety precautions when working with osmium tetroxide?
Osmium tetroxide is highly toxic and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Due to its toxicity, using a catalytic amount with a co-oxidant is the preferred and safer method.
Q5: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of the product can be confirmed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and separate it from other metabolites.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the position of the hydroxyl groups.
Experimental Protocols
Method 1: Catalytic Dihydroxylation using Osmium Tetroxide and NMO (Upjohn Dihydroxylation)
This method is adapted from the general procedure for the cis-dihydroxylation of olefins.
Materials:
-
Chrysene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in 2-methyl-2-propanol)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite or sodium bisulfite
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., heptane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve chrysene in a minimal amount of a suitable solvent mixture, such as acetone/water.
-
Add N-methylmorpholine N-oxide (NMO) (approximately 1.2 equivalents) to the solution.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (typically 0.1-1 mol%).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30-60 minutes.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to isolate the pure this compound.
Data Presentation
The following table summarizes a qualitative comparison of the two most common methods for the dihydroxylation of PAHs. Quantitative data for the specific synthesis of this compound is not available in the provided search results, but general trends are well-established.
| Feature | Osmium Tetroxide (catalytic with NMO) | Potassium Permanganate |
| Typical Yield | High | Low to Moderate[5] |
| Selectivity | High for diol formation | Prone to over-oxidation to diones and carboxylic acids[1][2] |
| Reaction Conditions | Mild (room temperature) | Requires cold temperatures and basic pH to minimize side reactions[1] |
| Cost | OsO₄ is expensive, but catalytic use reduces cost | Inexpensive |
| Toxicity | OsO₄ is highly toxic | Less toxic than OsO₄ |
| Workup | Generally straightforward | Can be more complex due to manganese dioxide byproduct |
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis pathway for this compound and potential over-oxidation products.
Experimental Workflow for this compound Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. The Polycyclic Hydrocarbons: Metabolism, Cellular Binding and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of polycyclic compounds. 23. The metabolism of pyrene in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intermediary Metabolism of Polycyclic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of polycyclic compounds. 24. The metabolism of benz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chrysene-5,6-diol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Chrysene-5,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound, a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, include:
-
Separation from other isomers: Chrysene metabolism can produce a variety of isomeric diols and phenols, which often have very similar chromatographic behavior, making separation difficult.
-
Chemical instability: Diol derivatives of PAHs can be sensitive to oxidation, photodegradation, and temperature, leading to the formation of unwanted byproducts such as ketones and quinones.[1][2]
-
Low solubility: Like many PAHs, this compound has poor solubility in common solvents, which can complicate crystallization and chromatographic procedures.[3]
-
Co-extraction of contaminants: Samples from biological matrices or environmental sources may contain interfering substances that are co-extracted with the diol.[4]
Q2: What is the recommended method for initial purification of a crude this compound extract?
For initial purification, a multi-step approach is often necessary. This typically involves:
-
Solvent Extraction: To isolate the compound from its source matrix.
-
Column Chromatography: A primary purification step to separate the diol from more polar or non-polar impurities.
-
Crystallization: To further purify and isolate the this compound.
The choice of solvents and stationary phases will depend on the specific impurities present in your crude extract.
Q3: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection is the most common method for assessing the purity of this compound.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization to improve volatility. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also provide information on purity.
Troubleshooting Guide
Problem 1: Poor Separation of Isomers during Chromatography
Symptoms:
-
Broad or overlapping peaks in the HPLC or GC chromatogram.
-
Inability to achieve baseline separation between this compound and other isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | For reversed-phase HPLC, experiment with different stationary phases. Polymeric C18 columns can offer different selectivity compared to monomeric C18 columns for separating PAH derivatives.[6] Chiral columns may be necessary for separating enantiomers.[7] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. The addition of a small amount of a different organic modifier (e.g., tetrahydrofuran) can sometimes improve selectivity.[7] |
| Incorrect Column Temperature | Temperature can significantly affect the separation of PAH isomers.[8] Experiment with different column temperatures to improve resolution. |
| High Flow Rate | A lower flow rate can increase the interaction time with the stationary phase and improve resolution, although it will also increase the run time. |
Problem 2: Low Recovery or Degradation of this compound
Symptoms:
-
Low yield of the purified product.
-
Appearance of new, unexpected peaks in the chromatogram after purification steps.
-
Discoloration of the sample.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when handling solids.[9] Use degassed solvents for all procedures.[9] |
| Photodegradation | Protect the sample from light by using amber glassware or wrapping containers in aluminum foil.[10] Work in a dimly lit area. |
| Thermal Degradation | Avoid excessive heat. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time. PAHs can degrade at elevated temperatures, even in the solid state.[2] |
| Inappropriate Solvent | Some solvents can promote degradation. For example, PAHs can be less stable in DMSO compared to acetonitrile or methanol when stored for extended periods.[11] |
| Adsorption to Glassware | Silanize glassware to reduce active sites that can adsorb the compound, leading to lower recovery. |
Problem 3: Difficulty with Crystallization
Symptoms:
-
The compound oils out instead of forming crystals.
-
Formation of very small or impure crystals.
-
Failure to crystallize at all.
Possible Causes and Solutions:
| Cause | Solution |
| Supersaturation is too high | Slow down the crystallization process. Allow the solvent to evaporate slowly or cool the solution gradually. |
| Presence of Impurities | Impurities can inhibit crystal growth. Attempt further purification by column chromatography before crystallization. |
| Incorrect Solvent System | Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures. Solvent pairs (e.g., dichloromethane/hexane, chloroform/methanol) are often effective.[12][13] |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod to induce crystal formation. Adding a seed crystal of the pure compound can also initiate crystallization. |
Experimental Protocols
Protocol 1: General Purification Workflow for this compound
This protocol provides a general workflow for the purification of this compound from a crude extract.
Materials:
-
Crude this compound extract
-
Silica gel for flash chromatography
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)
-
Rotary evaporator
-
Amber glassware
Procedure:
-
Dissolution: Dissolve the crude extract in a minimal amount of dichloromethane.
-
Adsorption: Add a small amount of silica gel to the dissolved extract and evaporate the solvent to create a dry powder. This is the dry loading method for flash chromatography.
-
Flash Chromatography:
-
Pack a flash chromatography column with silica gel using hexane as the eluent.
-
Carefully add the dried extract/silica gel mixture to the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be from 0% to 30% ethyl acetate. The exact gradient will need to be optimized based on TLC analysis of the crude mixture.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<40°C).
-
Crystallization:
-
Dissolve the residue in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of chloroform and methanol).
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote crystal growth.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum in the dark.
-
Protocol 2: Purity Assessment by HPLC
Instrumentation and Conditions:
-
HPLC System: With UV-Vis or Fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be from 50% acetonitrile to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (e.g., determined from a UV spectrum).
-
Column Temperature: 30°C.
Procedure:
-
Prepare a stock solution of the purified this compound in acetonitrile.
-
Prepare a series of dilutions for a calibration curve if quantification is needed.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram for peak purity and retention time.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for poor isomer separation.
References
- 1. Stability of polycyclic aromatic hydrocarbons in pressurised hot water - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. jfda-online.com [jfda-online.com]
- 3. mdpi.com [mdpi.com]
- 4. epa.gov [epa.gov]
- 5. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversed-phase high-performance liquid chromatographic separation of phenolic derivatives of benzo[a]pyrene, benz[a]anthracene, and chrysene with monomeric and polymeric C18 columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
Enhancing the stability of Chrysene-5,6-diol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Chrysene-5,6-diol in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a polycyclic aromatic hydrocarbon (PAH) diol, is primarily influenced by several factors:
-
Light Exposure: Like many PAHs and their metabolites, this compound is susceptible to photodegradation when exposed to UV or even ambient laboratory light.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[3][4] Conversely, storing solutions at low temperatures enhances stability.[5][6]
-
pH of the Solution: The pH of the solvent can influence the rate of degradation. While optimal pH for microbial degradation of PAHs is often near neutral to slightly alkaline, chemical stability can also be pH-dependent.[7][8]
-
Presence of Oxidizing Agents: this compound can be susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to the formation of degradation products.
-
Solvent Type: The choice of solvent can impact stability. Some solvents, like DMSO, have been reported to promote the degradation of other PAHs.[2]
Q2: What are the expected degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the general behavior of PAH diols, degradation is likely to proceed through oxidation. This can lead to the formation of catechols, quinones, and potentially ring-cleavage products. Further oxidation of the diol functional groups can occur, and photodegradation may lead to the formation of various photoproducts.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.[5][9] For short-term storage, 4°C is acceptable.[6][10]
-
Light: Protect solutions from light by using amber glass vials or by wrapping the vials in aluminum foil.[5][11]
-
Inert Atmosphere: For sensitive experiments, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solvent Choice: Use high-purity solvents and consider the potential for solvent-induced degradation. If possible, prepare fresh solutions for immediate use.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the addition of antioxidants may help to mitigate oxidative degradation of this compound.[12][13] Common antioxidants used in laboratory settings include butylated hydroxytoluene (BHT) and ascorbic acid. However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream experimental assays. A pilot study to evaluate the compatibility and effectiveness of the antioxidant is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
Problem 1: Rapid degradation of this compound is observed in my experiments.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Work with solutions under subdued light conditions. Use amber vials and protect from direct light sources.[14] |
| High Storage/Incubation Temperature | Store stock solutions at ≤ -20°C. Perform experimental incubations at the lowest feasible temperature.[3][4] |
| Oxidation | Use freshly de-gassed solvents for solution preparation. Consider adding a suitable antioxidant after performing a compatibility test. |
| Inappropriate Solvent | If using DMSO, consider switching to an alternative solvent like acetonitrile or ethanol, which are common for PAH analysis.[2] |
| Contaminated Solvent or Glassware | Use high-purity, HPLC-grade solvents. Ensure all glassware is thoroughly cleaned and rinsed to remove any residual oxidizing agents. |
Problem 2: Inconsistent results in bioassays using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation of Compound | Visually inspect the solution for any precipitates before use. This compound has low aqueous solubility. Ensure the solvent system is appropriate to maintain solubility at the working concentration. |
| Interaction with Assay Components | Evaluate potential interactions of this compound with media components or other reagents in your assay. |
| Adsorption to Labware | Use silanized glassware or low-adsorption plasticware, especially for low-concentration solutions, as PAHs can adsorb to surfaces.[9] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, DMSO)
-
Amber HPLC vials
-
HPLC system with a UV or fluorescence detector[15]
-
Temperature-controlled storage units (4°C, -20°C, room temperature)
-
Light-exposure chamber or benchtop with consistent light source
Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Aliquot the stock solution into several amber HPLC vials.
-
Divide the vials into different experimental groups to test various conditions (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take a vial from each group.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.[16][17]
-
Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Data Presentation:
| Storage Condition | Time (hours) | Concentration (µg/mL) | % Remaining |
| 4°C, Dark | 0 | 100.0 | 100 |
| 24 | 99.5 | 99.5 | |
| 48 | 99.1 | 99.1 | |
| 72 | 98.8 | 98.8 | |
| RT, Dark | 0 | 100.0 | 100 |
| 24 | 95.2 | 95.2 | |
| 48 | 90.8 | 90.8 | |
| 72 | 86.5 | 86.5 | |
| RT, Light | 0 | 100.0 | 100 |
| 24 | 75.3 | 75.3 | |
| 48 | 55.1 | 55.1 | |
| 72 | 38.7 | 38.7 |
Note: The data in this table is illustrative and will vary based on experimental conditions.
Visualizations
Caption: Putative degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. The effect of temperature on the rate of disappearance of polycyclic aromatic hydrocarbons from soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Antioxidants As Modulators of Pah Contaminants in Food and Living Organisms: An Overview Study [rimpacts.com]
- 13. bohrium.com [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative determination of de-conjugated chrysene metabolites in fish bile by HPLC-fluorescence and GC--MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. juser.fz-juelich.de [juser.fz-juelich.de]
Technical Support Center: Optimizing HPLC Parameters for Chrysene-5,6-diol Separation
Welcome to the technical support center for the chromatographic separation of Chrysene-5,6-diol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and related compounds. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for this compound separation?
A C18 reversed-phase column is the most common and recommended starting point for the separation of chrysene and its metabolites, including this compound. These columns offer good retention and selectivity for hydrophobic compounds like polycyclic aromatic hydrocarbons (PAHs) and their diol derivatives. For separating isomers, specialized PAH columns or columns with unique bonding technologies can provide enhanced resolution.
Q2: Which mobile phases are typically used for the separation of this compound?
A mobile phase consisting of acetonitrile and water is standard for the reversed-phase HPLC separation of PAHs and their metabolites. Methanol can also be used as the organic modifier and may offer different selectivity. To improve peak shape and resolution, especially for acidic or basic analytes, small amounts of additives like formic acid, acetic acid, or trifluoroacetic acid are often included in the mobile phase.
Q3: How can I improve the resolution between this compound isomers?
Improving the resolution of closely eluting isomers can be achieved by:
-
Optimizing the mobile phase gradient: A shallower gradient can increase the separation between peaks.
-
Adjusting the column temperature: Temperature can affect the selectivity of the separation. Experimenting with different temperatures (e.g., in the range of 25-50°C) can be beneficial.
-
Changing the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity.
-
Using a different stationary phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a specialized PAH column, which can offer different interactions with the analytes. Chiral stationary phases may be necessary for separating enantiomers.
Q4: What are the optimal detection parameters for this compound?
This compound is a fluorescent molecule. Fluorescence detection (FLD) is highly sensitive and selective for this compound. The optimal excitation and emission wavelengths should be determined empirically, but a common starting point for chrysene and its derivatives is an excitation wavelength around 266 nm. A UV detector can also be used, typically at a wavelength of 268 nm.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary interactions with residual silanols on the column | Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. Use a high-purity, end-capped C18 column. |
| Sample overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible injection solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column contamination or degradation | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
Problem 2: Peak Splitting
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution of isomers | Optimize the mobile phase gradient, temperature, or try a different column with higher selectivity. |
| Column void or channeling | Replace the column. Ensure proper column handling and avoid sudden pressure shocks. |
| Partially blocked frit | Back-flush the column. If the blockage persists, replace the frit or the column. |
| Injection solvent effect | Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
Experimental Protocols
The following is a representative experimental protocol for the separation of this compound and other chrysene metabolites, adapted from established methods for PAH analysis.
Sample Preparation:
-
If this compound is present in a biological matrix (e.g., bile, tissue homogenate), perform an enzymatic deconjugation followed by liquid-liquid extraction or solid-phase extraction (SPE).
-
For liquid-liquid extraction, use a solvent like dichloromethane.
-
For SPE, a C18 cartridge is suitable.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
HPLC Method:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength | 266 nm |
| Emission Wavelength | 380 nm |
Visualizing Workflows and Relationships
General Troubleshooting Workflow for HPLC
This diagram outlines a systematic approach to diagnosing and resolving common issues in an HPLC system.
Caption: A flowchart for systematic HPLC troubleshooting.
Logical Relationship for Optimizing Isomer Separation
This diagram illustrates the key parameters that can be adjusted to improve the separation of this compound isomers.
Minimizing matrix effects in Chrysene-5,6-diol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Chrysene-5,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate quantification of this compound.[1][2] Common sources of matrix effects in biological and environmental samples include salts, lipids, proteins, and other endogenous or exogenous compounds.
Q2: What are the most common strategies to minimize matrix effects in this compound analysis?
A2: The most effective strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components before analysis.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS), such as a deuterated or ¹³C-labeled this compound, can compensate for matrix effects as it behaves similarly to the analyte during sample preparation and analysis.[3][4] Chrysene-d12 is a commonly used internal standard for chrysene and its metabolites.[5][6][7]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to correct for matrix-induced signal changes.
Q3: Which sample preparation technique is best for my samples?
A3: The choice of sample preparation technique depends on the sample matrix, the required limit of quantification (LOQ), and available resources.
-
Solid-Phase Extraction (SPE): Offers high selectivity and can provide very clean extracts, making it suitable for complex matrices like plasma, urine, and tissue. A variety of sorbents are available to target specific analytes and remove different types of interferences.
-
QuEChERS: A streamlined method that is faster and uses less solvent than traditional techniques.[8][9][10] It is widely used for food and agricultural samples and can be adapted for other matrices.[8][9][10]
-
Liquid-Liquid Extraction (LLE): A classic technique that can be effective for certain sample types but may be less selective and more labor-intensive than SPE or QuEChERS.
The following table summarizes a comparison of recovery percentages for PAHs using different extraction methods. While this data is not specific to this compound, it provides a general indication of the expected performance of each technique.
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| SPE | PAHs | Drinking Water | 0.78 - 62 | [11] |
| LLE | PAHs | Drinking Water | Generally higher than SPE | [11] |
| SPE | PAHs | Water | 72.1 - 118 | [12] |
| DLLME | PAHs | Water | 70.7 - 88.4 | [12] |
| QuEChERS | PAHs | Infant Food | 73.1 - 110.7 | [8] |
Q4: How do I choose an appropriate internal standard for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d₄). These standards have nearly identical chemical and physical properties to the unlabeled analyte and will co-elute, experiencing the same degree of matrix effects and ionization suppression/enhancement. If a stable isotope-labeled standard for this compound is not available, a deuterated standard of the parent compound, such as Chrysene-d12, is a suitable alternative.[5][6][7] Structural analogs can also be used, but they may not co-elute perfectly and may experience different matrix effects.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem 1: Low or no analyte signal.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction/Recovery | 1. Review and optimize the sample preparation protocol. 2. Ensure the correct SPE sorbent and elution solvents are being used. 3. For QuEChERS, check the salt and sorbent composition. 4. Perform a recovery experiment by spiking a known amount of this compound standard into a blank matrix before and after extraction. |
| Ion Suppression | 1. Dilute the sample extract to reduce the concentration of interfering matrix components. 2. Improve chromatographic separation to resolve the analyte from co-eluting interferences. 3. Switch to a different ionization source (e.g., from ESI to APCI) if available, as APCI can be less susceptible to matrix effects for certain compounds. |
| Instrumental Issues | 1. Check for leaks in the LC system. 2. Ensure the mass spectrometer is properly tuned and calibrated. 3. Inspect the ESI needle for clogs or damage. 4. Verify that the correct MRM transitions and collision energies are being used for this compound. |
Problem 2: High variability in results (poor precision).
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Ensure consistent and thorough vortexing/shaking at each step. 2. Use an automated liquid handler for precise solvent and reagent addition. 3. Ensure complete drying of the extract before reconstitution, if applicable. |
| Variable Matrix Effects | 1. Implement the use of a stable isotope-labeled internal standard. 2. Further optimize the sample cleanup procedure to remove more matrix components. |
| Carryover | 1. Inject a blank solvent after a high concentration sample to check for carryover. 2. Optimize the autosampler wash method, using a strong solvent to clean the injection needle and loop. |
Problem 3: Peak tailing or splitting.
| Possible Cause | Troubleshooting Step |
| Column Contamination | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column or the analytical column. |
| Incompatible Injection Solvent | 1. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Secondary Interactions | 1. Adjust the mobile phase pH or use a different column chemistry to minimize secondary interactions between the analyte and the stationary phase. |
Experimental Protocols
The following are generalized protocols for SPE and QuEChERS that can be adapted for the analysis of this compound. Note: These protocols may require optimization for your specific sample matrix and analytical instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)
This protocol is a general guideline. The choice of sorbent and solvents should be optimized for this compound.
-
Sample Pre-treatment:
-
For urine samples, a hydrolysis step is often required to cleave glucuronide and sulfate conjugates. This typically involves incubation with β-glucuronidase/arylsulfatase.
-
For plasma/serum, a protein precipitation step (e.g., with acetonitrile) may be necessary. Centrifuge and use the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (or other suitable reversed-phase sorbent) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like acetonitrile or methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase or a compatible solvent for LC-MS/MS analysis.
-
Protocol 2: QuEChERS for Food Matrices (e.g., Fruits, Vegetables)
This is a standard QuEChERS protocol that can be a starting point for this compound analysis in food samples.
-
Sample Homogenization and Extraction:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 6 mL) and transfer it to a 15 mL d-SPE tube containing magnesium sulfate and a cleanup sorbent (e.g., PSA, C18, or a combination).
-
Shake for 30 seconds.
-
-
Centrifugation and Final Extract:
-
Centrifuge at >3000 x g for 5 minutes.
-
Take an aliquot of the final extract for LC-MS/MS analysis. Fortification with an internal standard can be done at this stage if not added earlier.
-
Visualizations
Experimental Workflow Diagrams
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: QuEChERS Experimental Workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting Matrix Effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of urinary metabolites of polycyclic aromatic hydrocarbons in precarious workers of highly exposed occupational scenarios in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ez.restek.com [ez.restek.com]
- 6. asdlib.org [asdlib.org]
- 7. isotope.com [isotope.com]
- 8. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polycyclic Aromatic Hydrocarbon Risk Assessment and Analytical Methods Using QuEchERS Pretreatment for the Evaluation of Herbal Medicine Ingredients in Korea [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting low signal-to-noise in GC-MS of Chrysene-5,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Chrysene-5,6-diol, specifically addressing low signal-to-noise ratios.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
Q: I am injecting my sample, but I see a very low signal or no peak at all for this compound. What are the possible causes and solutions?
A: Low or no signal intensity for this compound is a common issue and can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting guide to diagnose and resolve the problem.
Troubleshooting Steps:
-
Verify Derivatization: this compound is a polar compound due to its two hydroxyl groups. It requires derivatization to increase its volatility and thermal stability for GC analysis.[1][2] Silylation is a common and effective derivatization method.
-
Action: Ensure that your derivatization procedure was successful. Incomplete derivatization is a primary cause of poor signal. Review your protocol; key factors include the choice of silylating agent (e.g., BSTFA, MSTFA), reaction time, and temperature. For diols, a common starting point is to react the dried sample with a silylating agent like BSTFA with 1% TMCS at 70-75°C for 30-45 minutes.
-
Pro-Tip: The presence of moisture can significantly hinder the derivatization reaction.[1] Ensure your sample is completely dry before adding the derivatization reagent.
-
-
Check Inlet Parameters: The GC inlet is a critical point for sample introduction. Improper settings can lead to sample degradation or inefficient transfer to the column.
-
Action: For PAHs, a higher inlet temperature, typically around 300-320°C, is recommended to ensure complete vaporization of higher molecular weight compounds.[3][4] However, for a derivatized diol, excessively high temperatures could cause degradation. Start with an inlet temperature of 280°C and optimize.
-
Action: Use a deactivated inlet liner with glass wool to aid in sample vaporization and trap non-volatile residues.[3] Ensure the liner is clean and replaced regularly.
-
-
Column Selection and Condition: The choice of GC column and its condition are vital for good chromatography.
-
Action: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is generally suitable for the analysis of PAHs and their derivatives.[5][6]
-
Action: Condition your column according to the manufacturer's instructions to remove any contaminants. If the column is old or has been used with complex matrices, it may need to be trimmed or replaced.
-
-
Mass Spectrometer (MS) Settings: Proper MS tuning and acquisition parameters are essential for detecting your target analyte.
-
Action: Perform an autotune of your mass spectrometer to ensure optimal performance.[7]
-
Action: Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[8] Choose characteristic ions for the derivatized this compound. For a di-TMS derivative, you would expect a molecular ion and fragment ions corresponding to the loss of methyl and trimethylsilyl groups.
-
Issue 2: High Background Noise in the Chromatogram
Q: My chromatogram shows a high and noisy baseline, which is obscuring my peak of interest. How can I reduce the background noise?
A: A high background noise level will significantly decrease your signal-to-noise ratio. The source of the noise can be from the carrier gas, the GC system itself, or the sample matrix.
Troubleshooting Steps:
-
Carrier Gas Purity: Impurities in the carrier gas are a common source of baseline noise.
-
Action: Ensure you are using high-purity carrier gas (e.g., Helium 99.999%) and that your gas lines are clean. Install and regularly replace gas purifiers to remove oxygen, moisture, and hydrocarbons.
-
-
System Contamination: Contamination in the injector, column, or detector can lead to a high baseline and ghost peaks.
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.
-
Action: Use a low-bleed column specifically designed for MS applications (e.g., with an "ms" suffix).[5] Avoid exceeding the column's maximum operating temperature.
-
-
Sample Matrix Effects: Complex sample matrices can introduce a significant amount of background noise.
-
Action: Implement a thorough sample cleanup procedure before derivatization and injection to remove interfering compounds.
-
Data Presentation
Table 1: Key GC-MS Parameters for this compound Analysis (Post-Derivatization)
| Parameter | Recommended Starting Point | Optimization Range | Rationale for Low S/N Troubleshooting |
| GC Inlet Temperature | 280 °C | 250 - 320 °C | Too low: Incomplete vaporization. Too high: Analyte degradation.[4] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | N/A | A standard low-polarity column is suitable for PAH derivatives. |
| Carrier Gas Flow Rate | 1.2 mL/min (Helium) | 1.0 - 1.5 mL/min | Optimizes chromatographic resolution and sensitivity.[4] |
| Oven Temperature Program | 100°C (1 min), ramp to 300°C at 10°C/min, hold 5 min | Adjust ramp rate and final temp | Slower ramps can improve peak shape. Ensure final temp elutes analyte. |
| MS Ion Source Temperature | 230 °C | 200 - 250 °C | Prevents condensation of analytes in the source. |
| MS Quadrupole Temperature | 150 °C | 140 - 160 °C | Maintains consistent mass filtering. |
| MS Mode | Selected Ion Monitoring (SIM) | N/A | Significantly increases sensitivity compared to full scan mode. |
| Injection Volume | 1 µL | 0.5 - 2 µL | Larger volumes can increase signal but may cause peak broadening. |
Experimental Protocols
Protocol 1: Silylation Derivatization of this compound
This protocol outlines a standard procedure for the silylation of this compound for GC-MS analysis.
Materials:
-
Dried this compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen. The presence of water will quench the derivatization reaction.[1]
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the analyte.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The silylating reagent should be in excess to ensure complete derivatization.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes in a heating block or oven.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Mandatory Visualization
Caption: Troubleshooting workflow for low signal-to-noise in GC-MS.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 6. fishersci.com [fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. restek.com [restek.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. books.rsc.org [books.rsc.org]
Addressing poor reproducibility in Chrysene-5,6-diol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the poor reproducibility of experiments involving Chrysene-5,6-diol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section is designed to help researchers identify and resolve specific problems encountered during the synthesis, purification, analysis, and cellular application of this compound.
I. Synthesis of trans-Chrysene-5,6-diol
Problem: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Oxidation | Ensure the starting chrysene is fully dissolved before adding the oxidizing agent (Osmium tetroxide). The 5,6-bond (K-region) is reactive, but poor solubility can limit the reaction. Consider using a co-solvent system like THF/water to improve solubility. |
| Degradation of Reagents | Osmium tetroxide (OsO₄) is volatile and toxic; ensure it is handled in a fume hood with appropriate precautions. Use a fresh, high-quality source. The co-oxidant, such as N-methylmorpholine N-oxide (NMO), should also be of high purity. |
| Side Reactions | Over-oxidation can lead to the formation of 5,6-chrysenequinone.[1] Use catalytic amounts of OsO₄ with a stoichiometric amount of a co-oxidant to minimize this. Keep reaction temperatures low and monitor progress by TLC to avoid prolonged reaction times. |
| Incomplete Reaction | The reaction may be slow. Allow for sufficient reaction time, monitoring by TLC until the starting material is consumed. Gentle heating can sometimes be applied, but with caution to avoid side products. |
| Hydrolysis Issues | The intermediate osmate ester must be hydrolyzed to yield the diol. Ensure proper quenching and hydrolysis with an agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (H₂S).[2][3] |
Problem: Difficulty in Purifying the Product
| Potential Cause | Recommended Solution |
| Presence of Unreacted Chrysene | Chrysene is non-polar and can be separated from the more polar diol using silica gel flash chromatography. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate). |
| Formation of 5,6-Chrysenequinone | The quinone byproduct has different polarity and can typically be separated by flash chromatography. |
| Co-eluting Impurities | If flash chromatography provides insufficient separation, consider preparative reverse-phase HPLC for final purification.[4][5] |
| Product Oxidation | Chrysenols and their diol derivatives can be prone to air oxidation.[6] Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cold, and dry environment. |
II. Analytical Quantification (HPLC)
Problem: Poor Peak Shape or Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Column | Use a C18 reverse-phase column suitable for PAH analysis. A common dimension is 250 mm x 4.6 mm with 5 µm particles. |
| Suboptimal Mobile Phase | Use a gradient of water and a polar organic solvent like acetonitrile or methanol. An example gradient could be starting from 50:50 water:acetonitrile and ramping up to 100% acetonitrile. |
| Sample Solvent Mismatch | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent like pure DMSO is used, inject the smallest possible volume to prevent peak distortion. |
| Column Contamination | Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) to remove adsorbed contaminants. Always filter samples and mobile phases. |
Problem: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature, as retention times for PAHs can be sensitive to temperature changes. |
| Mobile Phase Composition Drift | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly. |
| Column Degradation | If retention times consistently decrease and peak shape worsens, the column may be degrading. Replace the column. |
III. Cell-Based Assays
Problem: High Variability in Experimental Replicates
| Potential Cause | Recommended Solution |
| Poor Solubility in Media | This compound is poorly soluble in aqueous media. Prepare a concentrated stock solution in sterile DMSO. When diluting into cell culture media, the final DMSO concentration should be kept low (typically ≤ 0.1%) and consistent across all treatments, including controls.[7][8] |
| Precipitation of Compound | To avoid precipitation when diluting the DMSO stock, add the stock solution directly to the media in the well while gently agitating the plate. Avoid making intermediate dilutions in aqueous solutions where the compound can precipitate.[7] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes to minimize variability in cell numbers per well. |
| Edge Effects in Plates | Evaporation from wells on the edge of a multi-well plate can concentrate the compound and affect cell health. Avoid using the outermost wells for experiments or ensure proper humidification in the incubator. |
Problem: No or Low Cellular Response (e.g., no CYP1A1 induction)
| Potential Cause | Recommended Solution |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint. Concentrations for related PAHs can range from nanomolar to micromolar. |
| Insufficient Incubation Time | Gene induction and other cellular responses are time-dependent. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak response time. |
| Cell Line Unsuitability | Ensure the chosen cell line expresses the necessary machinery for the response, such as the Aryl Hydrocarbon Receptor (AhR). Cell lines like HepG2 and MCF-7 are commonly used for studying PAH responses. |
| Compound Degradation | Diols can be unstable in solution over time. Prepare fresh dilutions from a frozen DMSO stock for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing trans-Chrysene-5,6-diol?
A1: A common and effective method is the syn-dihydroxylation of chrysene using a catalytic amount of osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), followed by hydrolysis.[9][10] This reaction targets the electron-rich 5,6-double bond (the "K-region") of chrysene. The result is a cis-diol, which can then be used or further processed. For the trans-diol, a multi-step synthesis involving the opening of an epoxide intermediate is typically required.
Q2: How should I store this compound to prevent degradation?
A2: this compound, like other chrysenols, can be sensitive to air and light.[6] For long-term storage, it should be kept as a solid in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) at -20°C or below. For short-term use, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the primary mechanism of action of this compound in cells?
A3: Like its parent compound chrysene, this compound is expected to act as a ligand for the Aryl Hydrocarbon Receptor (AhR).[9] Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, inducing their expression. Key target genes include cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1.
Q4: My cells are dying after treatment. How do I differentiate between cytotoxicity and a specific biological effect?
A4: It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) in parallel with your functional assays. This will help you determine the concentration range where the compound is active without causing significant cell death. All functional experiments should be conducted at non-cytotoxic concentrations.
Q5: What quality control checks are essential for ensuring reproducibility?
A5:
-
Purity of Compound: Verify the purity of your synthesized this compound using HPLC and confirm its identity with mass spectrometry and NMR.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Reagent Consistency: Use reagents from the same lot number within a series of experiments to minimize variability.
-
Consistent Controls: Always include appropriate vehicle controls (e.g., DMSO-treated cells) and positive controls (if available) in every experiment.
Experimental Protocols
Protocol 1: Synthesis of cis-Chrysene-5,6-diol via Dihydroxylation
This protocol is a representative method based on the established Upjohn dihydroxylation chemistry for alkenes.[9] Safety Note: Osmium tetroxide is highly toxic and volatile and must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment.
-
Dissolution: In a round-bottom flask, dissolve chrysene (1 equivalent) in a suitable solvent mixture such as acetone or THF/water (e.g., 10:1 v/v).
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until dissolved.
-
Catalyst Addition: Slowly add a solution of osmium tetroxide (e.g., 2.5% in tert-butanol; 0.02 equivalents) dropwise to the stirring reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the disappearance of the chrysene spot. The reaction may take several hours to 24 hours.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 30-60 minutes.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the cis-diol.
Protocol 2: Quantification of CYP1A1 mRNA Induction in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 12-well plate at a density that will result in 80-90% confluency at the time of harvest. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations for your dose-response experiment.
-
Cell Treatment: Dilute the DMSO stock solutions directly into pre-warmed cell culture media to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). The final DMSO concentration should not exceed 0.1%. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 8 hours) at 37°C and 5% CO₂.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Prepare qPCR reactions using a suitable SYBR Green master mix, cDNA template, and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Visualizations
Logical Flow for Troubleshooting Low Synthesis Yield
Caption: A troubleshooting workflow for diagnosing low yield in this compound synthesis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Activation of the AhR pathway by this compound leading to CYP1A1 gene induction.
References
- 1. govinfo.gov [govinfo.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. youtube.com [youtube.com]
- 4. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upjohn Dihydroxylation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Chrysene-5,6-diol Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Chrysene-5,6-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound is a dihydrodiol metabolite of chrysene, a polycyclic aromatic hydrocarbon (PAH). Like many PAHs and their metabolites, it is characterized by a planar, hydrophobic structure, which results in very low solubility in aqueous solutions. This poor solubility can significantly hinder its study in biological systems and its development in pharmaceutical formulations, as it can lead to low bioavailability and inaccurate experimental results.
Q2: What are the general approaches to increase the solubility of this compound?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants to form micelles, complexing agents like cyclodextrins, and particle size reduction techniques. The choice of method often depends on the specific experimental requirements, such as the desired concentration, the biological system being used, and the downstream applications.
Q3: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound is a metabolite of chrysene, a known PAH. PAHs and their metabolites are often toxic and can be carcinogenic. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final solution. The organic solvent used to dissolve the compound is not miscible or is at too high a concentration in the final aqueous solution. | - Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if tolerated by the experimental system.- Employ a solubility enhancement technique such as micellar solubilization with surfactants or complexation with cyclodextrins. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | - Prepare a stock solution in an appropriate organic solvent and ensure complete dissolution before diluting into the aqueous medium.- Visually inspect for any precipitation before and during the experiment.- Consider using a formulation approach (e.g., cyclodextrin complex) to ensure consistent solubility and bioavailability. |
| Difficulty dissolving the compound even in organic solvents. | The compound may have low solubility even in some organic solvents. The solvent may not be of sufficient purity. | - Try a different organic solvent or a mixture of solvents. Common choices for PAHs include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).- Gentle heating and sonication can aid in dissolution.- Ensure the use of high-purity, anhydrous solvents. |
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes various strategies to improve the solubility of hydrophobic compounds like this compound. Specific quantitative data for this compound is not widely available in the literature; therefore, this table provides a general overview of the expected improvements based on studies with similar poorly soluble molecules.
| Strategy | Description | Typical Solvents/Agents | Expected Solubility Increase (Fold-Change) | Considerations |
| Co-solvency | A water-miscible organic solvent is used to increase the solubility of a nonpolar solute. | DMSO, Ethanol, Methanol, DMF | 2 - 100 | The co-solvent may have biological or toxicological effects in the experimental system. |
| Micellar Solubilization | Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. | Tween® 80, Triton™ X-100, Sodium dodecyl sulfate (SDS) | 10 - 1,000 | The surfactant concentration must be above the critical micelle concentration (CMC). Surfactants can also have biological effects. |
| Complexation | A complexing agent, such as a cyclodextrin, forms an inclusion complex with the hydrophobic molecule, shielding it from the aqueous environment. | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 5,000 | The stoichiometry of the complex and the binding constant are important parameters. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble ionized form. | Acids, Bases | Variable | This compound is not readily ionizable, so this method may have limited applicability. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of high-purity dimethyl sulfoxide (DMSO) to completely dissolve the compound. Gentle vortexing or sonication can be used to aid dissolution.
-
This will serve as your stock solution. Store it at an appropriate temperature (e.g., -20°C) and protect it from light.
-
For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium. The final concentration of DMSO should be kept low (typically <0.5% v/v) to minimize solvent toxicity.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 1-10% w/v) in your experimental buffer.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound stock solution to the HP-β-CD solution while vortexing or stirring vigorously.
-
Allow the mixture to equilibrate for a specified period (e.g., 1-24 hours) at a controlled temperature, protected from light.
-
The resulting solution contains the this compound:HP-β-CD inclusion complex, which should have enhanced aqueous solubility.
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Logical relationships of solubility enhancement strategies for hydrophobic compounds.
Best practices for handling and storage of Chrysene-5,6-diol
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Chrysene-5,6-diol. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a metabolite of Chrysene, a polycyclic aromatic hydrocarbon (PAH). Comprehensive safety and handling data specifically for this compound are limited. Therefore, the following guidelines are based on the known properties of the parent compound, Chrysene, and general best practices for handling potentially hazardous PAH metabolites. Always consult the safety data sheet (SDS) provided by your supplier and perform a thorough risk assessment before use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a metabolic derivative of Chrysene, a polycyclic aromatic hydrocarbon (PAH) found in coal tar and produced by the incomplete combustion of organic materials.[1] In biological systems, Chrysene can be metabolized to form dihydrodiols, such as this compound. These diols are intermediates in the metabolic activation of PAHs, which can lead to the formation of highly reactive diol epoxides that can bind to DNA and cause mutations, initiating carcinogenesis.[2] Therefore, this compound is a critical compound for research in toxicology, carcinogenesis, and drug metabolism.
Q2: What are the primary hazards associated with this compound?
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound and prevent degradation.
-
Temperature: Store at 4°C for short-term storage.[6] For long-term storage, refer to the supplier's recommendation, which may be -20°C.
-
Light: Protect from light, as many PAHs and their derivatives are light-sensitive. Store in amber vials or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]
-
Container: Use tightly sealed containers to prevent contamination and solvent evaporation if in solution.
Q4: In what solvents is this compound soluble?
This compound is expected to have high solubility in organic solvents.[7] Common solvents for PAHs and their metabolites include:
-
Acetonitrile
-
Methanol
-
Dichloromethane
-
Cyclohexane[6]
-
Dimethyl sulfoxide (DMSO)
Aqueous solubility is expected to be very low. For cell-based assays, a stock solution in a solvent like DMSO is typically prepared and then diluted in the culture medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in aqueous buffer or cell culture medium. | Low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) is too high, causing cytotoxicity. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in the aqueous solution is low (typically <0.5%) to maintain solubility and minimize toxicity. |
| Inconsistent results in analytical measurements (e.g., HPLC). | Degradation of the compound due to improper storage or handling (exposure to light, air, or elevated temperatures). Inconsistent preparation of standards and samples. Contamination of the mobile phase or HPLC system. | Store the compound and its solutions protected from light and at the recommended temperature. Prepare fresh solutions for each experiment. Use high-purity solvents and filter them before use. Regularly maintain and clean the HPLC system. |
| Low recovery during sample extraction. | Inappropriate extraction solvent. Incomplete extraction from the sample matrix. Adsorption of the compound to plasticware. | Optimize the extraction solvent system. Use a solvent in which this compound is highly soluble. Perform multiple extraction steps to ensure complete recovery. Use silanized glassware or low-adsorption plasticware to minimize loss of the compound. |
| Baseline noise or ghost peaks in HPLC chromatogram. | Contaminated mobile phase, injector, or column. The mobile phase is not adequately degassed. | Use HPLC-grade solvents and freshly prepared mobile phases. Purge the HPLC system thoroughly. Degas the mobile phase using sonication or an inline degasser. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Chrysene
| Property | This compound | Chrysene |
| Molecular Formula | C₁₈H₁₄O₂[8] | C₁₈H₁₂[9] |
| Molecular Weight | 262.3 g/mol [8] | 228.29 g/mol [9] |
| Appearance | Yellow crystalline solid[7] | Crystalline solid[1] |
| Boiling Point | 497.7°C at 760 mmHg[7] | 448 °C |
| Flash Point | 242.7°C[7] | Not applicable[5] |
| CAS Number | 56183-24-5[8] | 218-01-9[9] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[3] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.[3] |
| Respiratory Protection | If working with the solid form where dust may be generated, use a particulate filter respirator.[3] If working with solutions, ensure adequate ventilation or work in a fume hood. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound solid into the vial.
-
Record the exact weight.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary but should be done with caution to avoid degradation.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the analysis of PAH diols and should be optimized for your specific instrumentation and experimental needs.[11][12]
-
Instrumentation and Columns:
-
HPLC system with a fluorescence or UV detector.
-
C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[11]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A common gradient starts with a higher percentage of water and increases the percentage of the organic solvent over time to elute the hydrophobic compound. An example gradient is a linear gradient from 55:45 water:acetonitrile to 100% acetonitrile over 10 minutes, followed by a hold at 100% acetonitrile.[11]
-
-
Detector Settings:
-
Fluorescence Detector: Excitation and emission wavelengths should be optimized for this compound. For similar diols, excitation is around 360 nm and emission is around 430 nm.[11]
-
UV Detector: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Procedure:
-
Prepare a series of calibration standards by diluting the stock solution in the mobile phase.
-
Prepare samples for analysis, performing extraction if necessary. Reconstitute the final extract in the mobile phase.
-
Set up the HPLC method with the appropriate gradient, flow rate (e.g., 0.95 mL/min), and detector settings.[11]
-
Inject the standards and samples.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
-
Visualizations
References
- 1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. agilent.com [agilent.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. guidechem.com [guidechem.com]
- 8. This compound, 5,6-DIHYDRO-, trans- | C18H14O2 | CID 41776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chrysene [webbook.nist.gov]
- 10. chemos.de [chemos.de]
- 11. Translating Dosimetry of Dibenzo[def,p]chrysene (DBC) and Metabolites Across Dose and Species Using Physiologically Based Pharmacokinetic (PBPK) Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
Avoiding degradation of Chrysene-5,6-diol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Chrysene-5,6-diol during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and preparation of this compound samples.
Problem 1: Low recovery of this compound after sample extraction.
| Possible Cause | Recommendation |
| Incomplete Extraction | Ensure the chosen extraction solvent is appropriate for the sample matrix. For aqueous samples, liquid-liquid extraction (LLE) with a water-immiscible organic solvent like dichloromethane or ethyl acetate is common. For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction may be necessary to ensure complete recovery. |
| Degradation during Extraction | Minimize exposure to light and heat during the extraction process. Use amber glassware or cover glassware with aluminum foil. Perform extractions at room temperature or on ice if possible.[1] |
| Adsorption to Labware | Silanize glassware to reduce active sites where the diol can adsorb. Use polypropylene or other inert plasticware where appropriate. |
| Improper pH | The pH of the sample can influence the stability and extraction efficiency of PAH diols. While specific data for this compound is limited, maintaining a neutral pH is generally a safe starting point. |
Problem 2: Inconsistent analytical results between replicate samples.
| Possible Cause | Recommendation |
| Sample Heterogeneity | Ensure the sample is thoroughly homogenized before taking aliquots for extraction. This is particularly important for solid or viscous matrices. |
| Variable Degradation | Inconsistent exposure to light or temperature across samples can lead to variable degradation. Process all samples under identical and controlled conditions. |
| Instrumental Variability | Calibrate the analytical instrument (e.g., HPLC, GC-MS) before each batch of samples. Use an internal standard to correct for variations in injection volume and instrument response. |
| Contamination | Use high-purity solvents and meticulously clean all glassware to avoid cross-contamination between samples.[2] |
Problem 3: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Recommendation |
| Degradation Products | The presence of additional peaks may indicate the formation of degradation products, such as o-quinones from oxidation. Review the sample handling procedures to minimize degradation. |
| Matrix Interferences | The sample matrix may contain compounds that co-elute with the analyte. Employ a more rigorous cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[3] |
| Solvent Impurities | Use high-purity, HPLC, or GC-grade solvents to avoid the introduction of contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, similar to other polycyclic aromatic hydrocarbon (PAH) diols, are photodegradation and oxidation.[1][4] Exposure to ultraviolet (UV) light can lead to the breakdown of the molecule. Oxidation can occur through exposure to air (autoxidation) or reactive oxygen species, potentially forming reactive o-quinones.
Q2: What are the optimal storage conditions for this compound standards and samples?
A2: To minimize degradation, this compound standards and samples should be stored in amber glass vials at low temperatures, preferably at -20°C or -80°C, under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: Solvents such as acetonitrile, methanol, and dichloromethane are commonly used for dissolving PAHs and their metabolites.[5] However, the stability of PAHs can be solvent-dependent. For long-term storage, it is advisable to use a solvent in which the compound has shown good stability in literature, such as acetonitrile, and to store the solution under the optimal conditions mentioned above. Some solvents, like DMSO, can promote oxidation of certain PAHs, especially when exposed to light.[5]
Q4: What are the most common analytical techniques for the determination of this compound?
A4: The most common analytical techniques are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] HPLC-FLD is often preferred for its high sensitivity and selectivity for fluorescent compounds like PAHs and their derivatives. GC-MS is also a powerful technique, often requiring derivatization (e.g., silylation) to improve the volatility and thermal stability of the diol.[8][9]
Q5: How can I remove interfering compounds from my sample matrix?
A5: Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up complex samples before analysis.[3][7][10] Various sorbents can be used, including C18, silica, and Florisil, depending on the nature of the matrix and the interfering substances. For samples with high lipid content, such as extracts from biological tissues or edible oils, size-exclusion chromatography (SEC) can be an effective cleanup step.[3]
Quantitative Data on PAH Stability
| PAH | Condition | Solvent/Matrix | Half-life (t½) |
| Benzo[a]pyrene | Sunlight Exposure | Water | 0.69 hours |
| Benzo[a]anthracene | Sunlight Exposure | Water | 5.0 hours |
| Benzo[a]pyrene | Light Exposure | DMSO | ~190 hours |
| Naphthalene | Bioremediation | Soil | 6.1 weeks |
| Chrysene | Bioremediation | Soil | Not readily degraded |
| 1-Hydroxypyrene | Human (dietary exposure) | Urine | 3.9 hours |
This table is for illustrative purposes and degradation rates can vary significantly based on experimental conditions.[1][5][11][12]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of this compound from an Aqueous Sample
-
Sorbent Selection: Choose a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the aqueous sample onto the cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the this compound with a small volume (e.g., 2 x 1 mL) of a non-polar solvent like dichloromethane or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis or the appropriate solvent for GC-MS derivatization.
Protocol 2: Silylation of this compound for GC-MS Analysis
-
Sample Preparation: Ensure the sample extract containing this compound is completely dry.
-
Reagent Addition: To the dry residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
Visualizations
Metabolic Activation of Chrysene
The following diagram illustrates the metabolic pathway of chrysene, leading to the formation of diol epoxides, which are ultimate carcinogens. This compound is a metabolite of chrysene.
References
- 1. pjoes.com [pjoes.com]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of PAH Benzo[a]anthracene, Chrysene, Benzo[b]flouranthene and Benzo[a]pyrene in Hydro Alcoholic Herbal Extracts with Fluorescence Detector Using Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Excretion Profiles and Half-Lives of Ten Urinary Polycyclic Aromatic Hydrocarbon Metabolites after Dietary Exposure - PMC [pmc.ncbi.nlm.nih.gov]
pH and temperature optimization for enzymatic reactions involving chrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving the polycyclic aromatic hydrocarbon (PAH), chrysene.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the enzymatic degradation of chrysene?
A1: The primary enzymes involved in the initial stages of aerobic chrysene degradation are dioxygenases (e.g., catechol 1,2-dioxygenase and catechol 2,3-dioxygenase) and laccases.[1] Dioxygenases introduce molecular oxygen into the aromatic rings, leading to ring cleavage, while laccases perform a one-electron oxidation.[2]
Q2: What are the optimal pH and temperature ranges for enzymatic reactions with chrysene?
A2: The optimal conditions vary depending on the specific enzyme or microbial consortium being used. Generally, bacterial consortia capable of degrading chrysene show optimal activity at a neutral pH and mesophilic temperatures.[3][4] For isolated enzymes, the optimal conditions can differ significantly. Refer to the data summary tables below for more specific information.
Q3: My enzymatic reaction shows low or no activity. What are the common causes?
A3: Several factors can contribute to low enzymatic activity. These include suboptimal pH or temperature, poor substrate bioavailability due to chrysene's hydrophobicity, enzyme inhibition by co-solvents or chrysene metabolites, or the presence of heavy metals.[3] Refer to the Troubleshooting Guide for detailed solutions.
Q4: How can I improve the bioavailability of chrysene in my aqueous reaction mixture?
A4: The low aqueous solubility of chrysene is a common challenge. The use of surfactants or co-solvents can enhance its solubility. However, it is crucial to select a surfactant that does not inhibit enzyme activity. For instance, some studies have shown that while surfactants can increase degradation, others may be preferentially utilized by microorganisms or be toxic to them.[2]
Q5: Can the degradation products of chrysene inhibit the enzymatic reaction?
A5: Yes, feedback inhibition by metabolic intermediates such as phthalic acid and salicylic acid has been observed to decrease the degradation rate of chrysene in some bacterial systems.[3]
Data Presentation: pH and Temperature Optima
The following tables summarize the optimal pH and temperature conditions for chrysene degradation by various microbial consortia and isolated enzymes.
Table 1: Optimal pH and Temperature for Chrysene Degradation by Microbial Consortia
| Microbial Consortium/Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacterial Consortium ASDC | 7.0 | 37 | [2][5] |
| Bacillus halotolerans | 6.0 | Not Specified | [1] |
| Rhodococcus sp. UW1 (for pyrene) | 7.1 - 7.2 | Not Specified | [5] |
| Halomonas caseinilytica | 7.0 | 37 | [6] |
Table 2: Optimal pH and Temperature for Laccases from Various Sources
| Laccase Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Trametes versicolor | 3.0 - 5.0 | 50 - 65 | [7] |
| Bacillus atrophaeus (LacH5) | 5.0 | 60 | [8] |
| Trametes hirsuta | 5.5 - 7.5 (for production) | 25 (for growth) | [9] |
| Gymnopus luxurians | 2.2 | 55 - 65 | [10] |
Table 3: Optimal pH and Temperature for Dioxygenases from Various Sources
| Dioxygenase Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Catechol 2,3-dioxygenase (various bacteria) | 6.0 - 8.0 | 30 - 50 | [11] |
| 2-phenanthroate:CoA ligase | 7.5 | Not Specified | [12] |
Experimental Protocols
Protocol 1: pH Optimization for Laccase-Mediated Chrysene Degradation
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., 0.1 M citrate buffer for pH 3.0-6.0 and 0.1 M phosphate buffer for pH 6.0-8.0).
-
Reaction Mixture Preparation: In separate microcentrifuge tubes, prepare the reaction mixtures. Each tube should contain:
-
Buffer of a specific pH.
-
A fixed concentration of purified laccase.
-
Chrysene dissolved in a minimal amount of a suitable co-solvent (e.g., acetone or DMSO) to a final desired concentration. Ensure the final co-solvent concentration is low (e.g., <1%) to minimize enzyme inhibition.
-
If required, a mediator such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[10]
-
-
Incubation: Incubate the reaction mixtures at a constant, optimal temperature (determined from a separate temperature optimization experiment) for a defined period.
-
Reaction Termination and Extraction: Stop the reaction by adding a suitable solvent (e.g., ethyl acetate). Extract the remaining chrysene and its degradation products.
-
Analysis: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the degradation of chrysene.
-
Determination of Optimal pH: Plot the percentage of chrysene degradation against the pH to determine the optimal pH for the laccase activity.
Protocol 2: Temperature Optimization for Dioxygenase-Mediated Chrysene Degradation
-
Enzyme and Substrate Preparation: Prepare a solution of purified dioxygenase in its optimal buffer (determined from a pH optimization experiment). Prepare a stock solution of chrysene in a suitable co-solvent.
-
Reaction Setup: In a series of temperature-controlled reaction vessels (e.g., water bath or thermocycler), add the reaction buffer and the enzyme solution.
-
Temperature Equilibration: Allow the enzyme solutions to equilibrate to the desired experimental temperatures (e.g., ranging from 20°C to 50°C).
-
Initiation of Reaction: Start the reaction by adding the chrysene stock solution to each vessel.
-
Incubation: Incubate the reactions for a fixed time at each respective temperature.
-
Sample Analysis: At the end of the incubation period, terminate the reactions and extract the analytes as described in Protocol 1. Analyze the samples to determine the extent of chrysene degradation.
-
Determination of Optimal Temperature: Plot the chrysene degradation rate against the temperature to identify the optimal temperature for the dioxygenase activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Chrysene Degradation | 1. Suboptimal pH or temperature. | 1. Perform pH and temperature optimization experiments as detailed in the protocols above. |
| 2. Low enzyme concentration. | 2. Increase the enzyme concentration in the reaction mixture. | |
| 3. Poor substrate bioavailability. | 3. Add a non-inhibitory surfactant or increase the concentration of the co-solvent (while monitoring for enzyme inhibition). | |
| 4. Enzyme inhibition. | 4. Identify and remove potential inhibitors (e.g., heavy metals, certain co-solvents). Consider sample cleanup steps if using crude enzyme extracts. | |
| Precipitation of Chrysene in the Reaction Mixture | 1. Chrysene concentration exceeds its solubility limit in the aqueous buffer. | 1. Decrease the initial chrysene concentration. |
| 2. Increase the percentage of co-solvent, ensuring it does not inhibit the enzyme. | ||
| 3. Use a suitable surfactant to enhance solubility. | ||
| Inconsistent or Irreproducible Results | 1. Inaccurate pipetting of viscous enzyme solutions or volatile co-solvents. | 1. Use calibrated pipettes and appropriate pipetting techniques. Prepare master mixes to reduce pipetting errors. |
| 2. Degradation of enzyme stock over time. | 2. Aliquot enzyme stocks and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| 3. Photodegradation of chrysene. | 3. Perform experiments in amber-colored vials or protect them from light. | |
| Enzyme Inactivation During the Reaction | 1. Presence of proteases in crude enzyme preparations. | 1. Add protease inhibitors to the reaction mixture. |
| 2. Unstable enzyme at the experimental temperature or pH. | 2. Re-evaluate the optimal temperature and pH for enzyme stability over the course of the reaction. | |
| 3. Inhibition by reaction products. | 3. Monitor the accumulation of intermediates and consider strategies to remove them if they are inhibitory. |
Visualizations
Caption: Workflow for pH optimization of enzymatic chrysene degradation.
Caption: Troubleshooting logic for low enzymatic activity.
References
- 1. Laccase-Catalyzed Oxidation of Mixed Aqueous Phenolic Substrates at Low Concentrations [mdpi.com]
- 2. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Chrysene by Enriched Bacterial Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of a Model Mixture of PAHs by Bacterial–Fungal Co-Cultures [imrpress.com]
- 5. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cib.csic.es [cib.csic.es]
- 11. Simple Screening For Potential Chrysene Degrading Fungi - Neliti [neliti.com]
- 12. Characterization of 2-phenanthroate:CoA ligase from the sulfate-reducing, phenanthrene-degrading enrichment culture TRIP - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Toxicity of Chrysene-5,6-diol and Other Chrysene Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity of Chrysene-5,6-diol with other chrysene diols, focusing on their tumorigenic potential. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.
Quantitative Toxicity Data
The tumorigenic activity of chrysene and its dihydrodiol metabolites has been evaluated in mouse skin tumor initiation-promotion studies. The data clearly indicates a significant difference in the carcinogenic potential of the various chrysene diols. Chrysene-1,2-dihydrodiol is a potent tumor initiator, whereas Chrysene-3,4-dihydrodiol and Chrysene-5,6-dihydrodiol exhibit no significant tumorigenic activity under the tested conditions.
| Compound | Dose (µmol) | Tumorigenic Activity (% Mice with Tumors) | Tumors per Mouse |
| Chrysene | 0.4 | 33 | 0.5 |
| 1.25 | 67 | 2.1 | |
| 4.0 | 83 | 4.5 | |
| Chrysene-1,2-dihydrodiol | 0.4 | 67 | 1.2 |
| 1.25 | 93 | 5.4 | |
| 4.0 | 100 | 11.2 | |
| Chrysene-3,4-dihydrodiol | 4.0 | 3 | 0.03 |
| Chrysene-5,6-dihydrodiol | 4.0 | 7 | 0.07 |
Data summarized from Levin et al. (1978), Cancer Research, 38(7), 1831-1834.[1]
Experimental Protocols
The comparative tumorigenicity data presented above was obtained from a well-established mouse skin carcinogenesis model. A detailed description of the experimental protocol is provided below.
Tumor-Initiating Activity on Mouse Skin
-
Animal Model: Female CD-1 mice were used for the study.
-
Test Compounds: Chrysene, Chrysene-1,2-dihydrodiol, Chrysene-3,4-dihydrodiol, and Chrysene-5,6-dihydrodiol.
-
Dosage and Administration: A single topical application of 0.4, 1.25, or 4.0 µmol of each test compound dissolved in acetone was administered to the shaved dorsal skin of the mice.
-
Tumor Promotion: Seven days after the initiation with the test compound, twice-weekly applications of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone were initiated and continued for 25 weeks.
-
Observation and Data Collection: The mice were observed weekly for the appearance of skin tumors. The number of mice with tumors and the total number of tumors were recorded.
Metabolic Activation and Toxicity Pathway
The carcinogenicity of chrysene is not due to the parent compound itself but rather to its metabolic activation to reactive intermediates that can damage DNA. The key pathway involves the formation of diol epoxides, particularly in the "bay region" of the molecule.
Caption: Metabolic activation of chrysene to its ultimate carcinogenic form.
Experimental Workflow for Tumorigenicity Assay
The following diagram illustrates the workflow of the mouse skin tumorigenicity assay used to compare the toxicity of chrysene diols.
Caption: Workflow for the mouse skin tumor initiation-promotion assay.
References
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Chrysene-5,6-diol
For Researchers, Scientists, and Drug Development Professionals
The quantification of Chrysene-5,6-diol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, presents a significant analytical challenge. As a potential biomarker for chrysene exposure and a participant in toxicological pathways, its accurate measurement is crucial. This guide provides a comparative overview of potential analytical methods for the validation of this compound analysis, offering detailed experimental protocols and performance expectations based on methodologies for structurally similar compounds. The primary hurdle in the validation of such methods is the current lack of commercially available certified reference materials for this compound. Consequently, this guide also touches upon the necessity of custom synthesis for obtaining an analytical standard.
The Analytical Hurdle: Absence of a Certified Standard
Comparative Overview of Analytical Techniques
The choice of an analytical technique for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most promising techniques.
| Feature | HPLC-FLD | LC-MS/MS | GC-MS |
| Selectivity | Good, based on chromatographic separation and specific fluorescence wavelengths. | Excellent, based on chromatographic separation and mass-to-charge ratio of precursor and product ions. | Excellent, based on chromatographic separation and mass fragmentation patterns. |
| Sensitivity | High, often in the picogram range. | Very High, can reach femtogram levels. | High, typically in the low picogram range. |
| Sample Throughput | Moderate to High. | Moderate to High. | Moderate. |
| Matrix Effect | Less susceptible compared to MS-based methods. | Can be significant, often requiring matrix-matched standards or stable isotope-labeled internal standards. | Can be significant, often requiring extensive sample cleanup. |
| Derivatization | Not required. | Not typically required. | Often required to improve volatility and thermal stability. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. | Moderate initial investment and operational costs. |
| Ease of Use | Relatively straightforward. | More complex, requires specialized expertise. | Moderately complex. |
Experimental Protocols
Detailed experimental protocols are provided below as a starting point for method development. These are adapted from established methods for other PAH diols and will require optimization for this compound.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a robust and sensitive technique for the analysis of fluorescent compounds like PAH metabolites.
Sample Preparation (Biological Matrix - e.g., Microsomal Incubate):
-
Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
HPLC-FLD Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).
-
Start with 50% A, increase to 100% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: ~267 nm (to be optimized).
-
Emission Wavelength: ~380 nm (to be optimized).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity, making it ideal for complex matrices and low-level quantification.[2][3][4][5][6]
Sample Preparation:
Follow the same procedure as for HPLC-FLD. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated after protein precipitation.
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: Reversed-phase C18 or PFP column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in Acetonitrile (A) and 0.1% formic acid in Water (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: To be determined by infusing the this compound standard. A hypothetical transition could be based on the molecular weight of this compound (262.3 g/mol ).[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is typically required for polar molecules like diols.[8][9][10]
Sample Preparation and Derivatization:
-
Perform liquid-liquid extraction of the sample with a non-polar solvent like hexane or dichloromethane.
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 1 hour to form the trimethylsilyl (TMS) ether derivatives.
-
The derivatized sample is then ready for GC-MS analysis.
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: Fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
Validation Parameters
Once an analytical standard is available, the chosen method must be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. |
Visualizing the Workflow and Pathways
Understanding the experimental workflow and the metabolic context of this compound is crucial for effective method development and data interpretation.
Caption: A generalized workflow for the analysis and validation of this compound.
The metabolic activation of chrysene is a complex process involving several enzymatic steps. This compound is a K-region metabolite.
Caption: Simplified metabolic pathway showing the formation of this compound.[11][12][13]
References
- 1. Chrysene certified reference material, TraceCERT 218-01-9 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. lcms.cz [lcms.cz]
- 4. Chemometrically assisted development and validation of LC-MS/MS method for the analysis of potential genotoxic impurities in meropenem active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, 5,6-DIHYDRO-, trans- | C18H14O2 | CID 41776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. This compound, 5,6-DIHYDRO-, trans- (56183-24-5) for sale [vulcanchem.com]
- 12. Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and 5,6-dimethylchrysene in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Comparison of Chrysene-5,6-diol Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of Chrysene-5,6-diol measurements. In the absence of direct inter-laboratory proficiency tests specifically for this compound, this document outlines best practices and comparative data based on the analysis of its parent compound, chrysene, and other related polycyclic aromatic hydrocarbons (PAHs). The methodologies and data presented are synthesized from established analytical chemistry literature and reports from reference laboratories.
Data Presentation: Performance of Analytical Methods for Chrysene
Quantitative data from inter-laboratory studies on chrysene provide a benchmark for what can be expected for its diol metabolite. The following table summarizes typical performance characteristics of analytical methods used for chrysene quantification, which are applicable to this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |
| Limit of Detection (LOD) | 0.3 µg/kg | 0.78-0.89 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.6 µg/kg | 2.38-2.71 µg/mL[1] |
| Precision (RSD) | < 15% | 0.25-7.58% (intraday and interday)[1] |
| Recovery | 80-110% | 95-100%[1] |
Note: Data for HPLC-based methods are derived from studies on phenanthrenes, which are structurally related to chrysenes and their metabolites.[1]
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring comparability of results across different laboratories. Below are methodologies for the analysis of chrysene and its derivatives.
1. Sample Preparation and Extraction
A robust sample preparation protocol is the foundation of reliable quantification.
-
Alkaline Hydrolysis: For complex matrices like plant oils, alkaline hydrolysis is performed to release the analytes.[2]
-
Extraction: The unsaponifiable lipid matter is extracted with an organic solvent such as ethyl ether.[2]
-
Isolation: The target analytes, including sterols and diols, are isolated using thin-layer chromatography (TLC).[2]
-
Derivatization: For GC-MS analysis, acetate derivatives of the analytes are often prepared.[2]
2. Chromatographic Analysis
The choice of analytical technique depends on the required sensitivity and the complexity of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the quantification of PAHs.[3] The use of isotopically labeled internal standards, such as perdeuterated chrysene (chrysene-d12), is recommended for accurate quantification.[4]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Photodiode Array (PDA) Detection: HPLC is another powerful technique, particularly for the analysis of PAH metabolites. A validated HPLC-PDA method has been developed for the quantification of phenanthrenes in plant extracts.[1]
3. Method Validation
To ensure the reliability of the analytical data, the method must be validated for several parameters:
-
Linearity: The calibration curves for the analytes should have a satisfactory coefficient of determination (R²) of >0.999.[1]
-
Limits of Detection (LOD) and Quantification (LOQ): These should be determined based on the standard deviation of the response and the slope of the calibration curve.[1]
-
Precision: Intraday and interday precision should be assessed by analyzing replicates at different concentrations.[1]
-
Accuracy: Accuracy can be evaluated through recovery studies by spiking blank samples with known amounts of the analyte.[1]
Mandatory Visualization
Metabolic Pathway of Chrysene
The following diagram illustrates the metabolic activation pathway of chrysene, which leads to the formation of diol epoxides. This pathway is crucial for understanding the toxicological relevance of this compound. Chrysene is metabolized by cytochrome P450 enzymes to form various metabolites, including dihydrodiols.[5][6][7][8]
Caption: Metabolic conversion of chrysene in rat liver cytosol.[5]
Experimental Workflow for PAH Analysis
This diagram outlines a typical workflow for the analysis of PAHs, including chrysene and its metabolites, from sample preparation to data analysis.
Caption: General workflow for PAH quantification in samples.[3]
References
- 1. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.inrim.it [iris.inrim.it]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and 5,6-dimethylchrysene in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for Chrysene-5,6-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Chrysene-5,6-diol, a critical metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, is paramount in toxicological studies and drug development. This guide provides a comprehensive cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate methodology for their specific needs.
At a Glance: Performance Comparison
A direct comparison of HPLC-FLD and GC-MS for the analysis of chrysene metabolites, including this compound, reveals distinct advantages for each technique. HPLC-FLD generally demonstrates superior sensitivity, while GC-MS offers high specificity.[1][2]
| Parameter | HPLC-FLD | GC-MS | Source |
| Instrumental Limit of Detection (LOD) | Comparable to GC-MS | Comparable to HPLC-FLD | [1][2] |
| Overall Limit of Detection (LOD) | Generally Better | Higher than HPLC-FLD | [1][2] |
| Recovery | 62-107% (for various chrysene metabolites) | 48-124% (for various chrysene metabolites) | [1][2] |
| Linearity (R²) (Typical for PAHs) | > 0.99 | > 0.99 | [3] |
| Precision (RSD%) (Typical) | < 15% | < 20% | [4][5] |
| Selectivity | High (with optimized fluorescence wavelengths) | Very High (mass fragmentation patterns) | [1][2] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-FLD and GC-MS are outlined below. These protocols are based on established methods for the analysis of chrysene metabolites in biological matrices.[1][2]
Sample Preparation (from Fish Bile)
A common sample preparation procedure for the analysis of chrysene metabolites from a biological matrix such as fish bile involves enzymatic deconjugation followed by extraction.
-
Enzymatic Hydrolysis: To a 50 µL aliquot of bile, add 10 µL of β-glucuronidase/arylsulfatase in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C for at least 2 hours to deconjugate the metabolites.
-
Extraction: Extract the hydrolyzed sample with an organic solvent such as a mixture of dichloromethane and methanol.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for injection into the respective analytical instrument (e.g., mobile phase for HPLC, or a derivatizing agent/solvent for GC-MS).
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive technique for the detection of fluorescent compounds like this compound.
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase column, such as a C18 column, is typically used for the separation of PAHs and their metabolites.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths must be optimized for this compound. For chrysene metabolites, excitation wavelengths are often in the range of 240-270 nm and emission wavelengths in the range of 380-420 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity through the separation of compounds in the gas phase and their identification based on their mass-to-charge ratio.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: this compound, being a polar compound, often requires derivatization (e.g., silylation) prior to GC analysis to improve its volatility and chromatographic behavior.
-
Column: A capillary column with a non-polar stationary phase, such as a DB-5ms, is suitable for the separation of derivatized PAHs.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship in cross-validating these analytical techniques.
References
- 1. Quantitative determination of de-conjugated chrysene metabolites in fish bile by HPLC-fluorescence and GC--MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Chrysene-5,6-diol metabolism in different species
A deep dive into the metabolic fate of the K-region dihydrodiol of chrysene reveals it as a minor but consistently formed product across various species, including humans, rats, and fish. While not the primary metabolite, its formation and subsequent enzymatic handling offer insights into species-specific differences in polycyclic aromatic hydrocarbon (PAH) detoxification pathways.
This guide provides a comparative analysis of Chrysene-5,6-diol metabolism, summarizing quantitative data, detailing experimental protocols, and visualizing the metabolic pathways for researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound Formation
This compound, the K-region dihydrodiol of chrysene, is consistently identified as a minor metabolite in in vitro studies using liver microsomes from various species. Its formation is significantly lower compared to other chrysene dihydrodiols, such as the 1,2-diol and 3,4-diol.
| Species | Tissue/Fraction | This compound Formation Rate/Percentage | Key Enzymes | Reference |
| Human | Liver Microsomes | Trace amounts | CYP1A2 | [1] |
| Lung Microsomes | Trace amounts | CYP1A1 | [1] | |
| Rat (Sprague-Dawley) | Liver Microsomes | Trace amounts | Cytochrome P450, Epoxide Hydrolase | [2][3] |
| Brown Bullhead (Ameriurus nebulosus) | Liver Microsomes | ~1% of total metabolites | Cytochrome P450, Epoxide Hydrolase | [4] |
| Atlantic Cod (Gadus morhua) | Bile | Not detected | - |
Note: The formation of this compound is dependent on the specific cytochrome P450 (CYP) isozymes present and the activity of epoxide hydrolase. In rats, the stereochemistry of the precursor, chrysene-5,6-epoxide, influences the rate of hydration by epoxide hydrolase, with the (5R,6S)-epoxide being hydrated approximately 6-fold faster than the (5S,6R)-epoxide[3].
Metabolic Pathway of this compound
The formation of this compound is a two-step enzymatic process initiated by the oxidation of the parent chrysene molecule.
Experimental Protocols
The study of this compound metabolism typically involves in vitro assays using liver microsomes, which are rich in the necessary metabolic enzymes.
Preparation of Liver Microsomes
-
Tissue Homogenization: Livers from the species of interest are excised, weighed, and homogenized in a cold buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction. This typically involves an initial low-speed spin to remove cell debris and nuclei, followed by a high-speed ultracentrifugation to pellet the microsomes.
-
Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
In Vitro Metabolism Assay
-
Incubation Mixture: A typical incubation mixture contains liver microsomes, a NADPH-generating system (as a cofactor for CYPs), and chrysene (dissolved in a suitable solvent like DMSO) in a buffered solution.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solvent, such as ice-cold acetonitrile or acetone.
-
Metabolite Extraction: The metabolites are extracted from the incubation mixture using an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted metabolites are then analyzed and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
Signaling Pathways and Toxicological Relevance
The direct impact of this compound on specific signaling pathways is not well-documented, likely due to its low abundance. However, the metabolism of the parent compound, chrysene, is known to be influenced by the aryl hydrocarbon receptor (AhR). Chrysene exposure can induce the expression of AhR and its target genes, including CYP1A1 and CYP1A2, which are involved in its own metabolism[5]. This suggests an indirect link between this compound formation and the AhR signaling pathway.
While this compound itself has not been extensively studied for its toxicological effects, it is known that the metabolic activation of PAHs can lead to the formation of reactive intermediates that can bind to DNA and cause mutations. However, one study reported that chrysene-5,6-dihydrodiol did not show significant tumorigenic activity in newborn mice[6].
Conclusion
The metabolism of chrysene to this compound represents a minor but conserved pathway across different species. The quantitative data, though limited, consistently points to its low formation rate. The primary enzymes involved are cytochrome P450s and epoxide hydrolase, with their activity and stereoselectivity contributing to the species-specific metabolic profiles. While the direct biological effects of this compound remain largely unexplored, its formation is intrinsically linked to the broader PAH metabolic and signaling networks, such as the AhR pathway. Further research is needed to fully elucidate the potential role of this minor metabolite in the overall toxicology of chrysene.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative metabolism of chrysene and 5-methylchrysene by rat and rainbow trout liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective metabolism of chrysene by rat liver microsomes. Direct separation of diol enantiomers by chiral stationary phase h.p.l.c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Carcinogenicity of Chrysene-5,6-diol and Bay Region Diol Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potential of two key metabolites of the polycyclic aromatic hydrocarbon (PAH) chrysene: the K-region chrysene-5,6-diol and the ultimate carcinogenic bay region diol epoxide, chrysene-1,2-diol-3,4-epoxide. This comparison is supported by experimental data from tumorigenicity and mutagenicity assays, with detailed methodologies for the key experiments cited.
Executive Summary
The carcinogenic activity of polycyclic aromatic hydrocarbons like chrysene is intrinsically linked to their metabolic activation into reactive electrophiles that can bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis. The "bay region" theory of PAH carcinogenicity posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay" in the hydrocarbon structure are particularly potent carcinogens.
Experimental evidence strongly supports this theory in the case of chrysene. The bay region metabolite, chrysene-1,2-diol-3,4-epoxide, is a potent tumorigen, whereas the K-region metabolite, this compound, exhibits no significant carcinogenic activity. This guide will delve into the experimental data that substantiates this critical difference in their carcinogenic potential.
Metabolic Activation Pathways
The metabolic activation of chrysene to its ultimate carcinogenic form, the bay region diol epoxide, is a multi-step process primarily mediated by cytochrome P450 enzymes and epoxide hydrolase. In contrast, the formation of the K-region diol represents a different metabolic fate.
Comparative Tumorigenicity Data
The most definitive evidence for the differential carcinogenicity of this compound and the bay region diol epoxide comes from in vivo studies in mice. The two most common models are the mouse skin initiation-promotion assay and the newborn mouse tumorigenicity assay.
Mouse Skin Initiation-Promotion Assay
In this model, a single dose of a suspected carcinogen (the initiator) is applied to the skin of mice, followed by repeated applications of a tumor promoter. The development of skin tumors is then monitored over time.
| Compound | Dose (µmol) | Tumor Incidence (%) | Tumors per Mouse | Reference |
| Chrysene-5,6-dihydrodiol | 4.0 | No significant activity | - | [1] |
| (-)-Chrysene-1,2-dihydrodiol | 1.2 | ~80% | ~8.0 | |
| (+)-Chrysene-1,2-diol-3,4-epoxide-2 | 1.2 | ~40% | ~2.5 | |
| Chrysene (parent compound) | 1.2 | ~40% | ~2.0 |
Note: The data indicates that chrysene-1,2-dihydrodiol, the precursor to the bay region diol epoxide, is a more potent tumor initiator than the parent compound, while the K-region chrysene-5,6-dihydrodiol is inactive. The ultimate carcinogen, the bay region diol epoxide, is also a potent tumor initiator.
Newborn Mouse Tumorigenicity Assay
This assay involves administering the test compound to newborn mice, which are particularly susceptible to chemical carcinogens. The development of lung and liver tumors is assessed after several months.
| Compound | Total Dose (µmol) | Lung Tumor Incidence (%) | Lung Tumors per Mouse | Liver Tumor Incidence (males, %) | Liver Tumors per Mouse (males) | Reference |
| (-)-Chrysene-1,2-dihydrodiol | 1.4 | 95% | 9.1 | 86% | 3.5 | |
| (+)-Chrysene-1,2-diol-3,4-epoxide-2 | 1.4 | 90% | 5.5 | 50% | 1.1 | |
| Chrysene (parent compound) | 1.4 | 24% | 0.3 | 25% | 0.4 | |
| Control (DMSO) | - | 13% | 0.13 | 11% | 0.11 |
Comparative Mutagenicity Data
The Ames test, a bacterial reverse mutation assay, is a widely used in vitro method to assess the mutagenic potential of chemicals. The test uses strains of Salmonella typhimurium that are engineered to be unable to synthesize histidine. Mutagens can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenicity (Revertants/nmol) | Reference |
| Chrysene-5,6-oxide | TA100 | - | ~2 | |
| (+)-Chrysene-1,2-diol-3,4-epoxide-2 | TA100 | - | ~200 | |
| Chrysene (parent compound) | TA100 | + | ~10 |
Note: The bay region diol epoxide is significantly more mutagenic than the K-region epoxide. The parent compound, chrysene, requires metabolic activation to become mutagenic.
Mechanism of Action: DNA Adduct Formation and Cellular Consequences
The carcinogenicity of the bay region diol epoxide is a direct consequence of its ability to form covalent adducts with DNA. These adducts can disrupt the normal functioning of DNA, leading to mutations during replication if not repaired.
Experimental Protocols
Mouse Skin Initiation-Promotion Assay
-
Animal Model: Female CD-1 mice are typically used.
-
Initiation: A single topical application of the test compound dissolved in a suitable solvent (e.g., acetone) is administered to the shaved dorsal skin of the mice.
-
Promotion: Beginning one to two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week.
-
Observation: The mice are observed for the development of skin tumors for a period of 20-30 weeks. The number and size of tumors are recorded weekly.
-
Endpoint: The primary endpoints are tumor incidence (the percentage of mice with tumors) and tumor multiplicity (the average number of tumors per mouse).
Newborn Mouse Tumorigenicity Assay
-
Animal Model: Newborn Swiss-Webster or other susceptible mouse strains are used.
-
Administration: The test compound, dissolved in a vehicle like dimethyl sulfoxide (DMSO), is administered via intraperitoneal (i.p.) injection to the pups, typically on days 1, 8, and 15 of life.
-
Observation: The mice are weaned at 3-4 weeks and then observed for a period of 6-12 months.
-
Endpoint: At the end of the observation period, the animals are euthanized, and a complete necropsy is performed. The number and size of lung and liver tumors are determined. Histopathological analysis is conducted to confirm the tumor type (e.g., adenoma, carcinoma).
Ames Test (Bacterial Reverse Mutation Assay)
-
Test System: Salmonella typhimurium strains TA98 and TA100 are commonly used. These strains have mutations in the histidine operon and are unable to synthesize histidine.
-
Metabolic Activation: For compounds that require metabolic activation, a rat liver homogenate fraction (S9) is included in the assay.
-
Procedure: The test compound, the bacterial strain, and (if needed) the S9 mix are combined and plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Conclusion
The experimental data unequivocally demonstrate that the carcinogenicity of chrysene is primarily attributable to its metabolic activation to a bay region diol epoxide. The K-region metabolite, this compound, shows no significant tumorigenic or mutagenic activity. This stark difference underscores the importance of the molecular geometry of PAH metabolites in determining their carcinogenic potential and provides a clear example of the predictive power of the bay region theory. For professionals in drug development and chemical safety assessment, these findings highlight the critical need to consider the full metabolic profile of a compound and the potential for the formation of specific, highly reactive metabolites.
References
Unraveling the Genotoxic Profiles of Chrysene and its Metabolite, Chrysene-5,6-diol: A Comparative Guide
A detailed analysis of the genotoxic potential of the polycyclic aromatic hydrocarbon (PAH) chrysene reveals a significant disparity between the parent compound and its K-region metabolite, chrysene-5,6-diol. While chrysene is a known pro-mutagen, requiring metabolic activation to exert its DNA-damaging effects, evidence suggests that this compound is a minor metabolite with significantly lower, likely negligible, genotoxicity. This guide provides a comprehensive comparison, supported by available data and detailed experimental context, for researchers, scientists, and drug development professionals.
The genotoxicity of chrysene is not an intrinsic property of the molecule itself but is a consequence of its metabolic transformation into reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and potentially initiate carcinogenesis. The primary pathway for this metabolic activation involves the formation of "bay-region" diol epoxides.
In contrast, the formation of this compound occurs at the "K-region" of the molecule. This pathway is generally considered a detoxification route for many PAHs. While its direct precursor, chrysene-5,6-oxide, has been reported to be weakly mutagenic, the diol itself is formed in very low amounts and is not considered a significant contributor to the overall genotoxicity of chrysene.
Metabolic Activation: The Root of Chrysene's Genotoxicity
The transformation of chrysene into a genotoxic agent is a multi-step enzymatic process primarily carried out by cytochrome P450 enzymes and epoxide hydrolase. The key steps leading to the formation of the ultimate carcinogenic metabolites are outlined below.
Comparative Genotoxicity Data
Direct quantitative genotoxicity data for this compound is scarce in publicly available literature, reflecting its minor role in chrysene's overall toxicity. The table below summarizes the available information on the genotoxicity of chrysene and its key metabolites.
| Compound | Genotoxicity Assay | Result | Key Findings & References |
| Chrysene | Ames Test (with S9) | Positive | Mutagenic in the presence of metabolic activation.[1] |
| Micronucleus Assay | Positive | Induces chromosomal damage in vivo. | |
| Comet Assay | Positive | Causes DNA strand breaks after metabolic activation. | |
| Chrysene-1,2-diol | Various assays | Positive | A proximate carcinogen, more potent than chrysene in some systems.[2] |
| Chrysene-1,2-diol-3,4-epoxide | Various assays | Highly Positive | Considered the ultimate carcinogenic metabolite, highly mutagenic and forms DNA adducts.[3] |
| Chrysene-5,6-oxide | Ames Test | Weakly Positive | Shows weak mutagenic activity. |
| This compound | - | Data Not Available | Formed in trace amounts; considered a detoxification product with low genotoxic potential. |
Experimental Protocols: Assessing Genotoxicity
The evaluation of a compound's genotoxic potential relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the context of PAH genotoxicity.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.
Principle: The test measures the ability of a chemical to induce reverse mutations (reversions) in the histidine gene of the bacteria, allowing them to grow on a histidine-free medium.
Methodology:
-
Metabolic Activation: Since many compounds like chrysene are not mutagenic themselves but are converted to mutagens by metabolism, the test is often performed in the presence of a liver extract, typically the S9 fraction from rats induced with Aroclor 1254. This fraction contains cytochrome P450 enzymes necessary for metabolic activation.
-
Exposure: The tester strains are exposed to various concentrations of the test compound, with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
In Vivo Micronucleus Assay
The micronucleus assay is a toxicological screening test for detecting agents that cause chromosomal damage.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indicator of chromosomal damage.
Methodology:
-
Dosing: Animals, typically rodents, are exposed to the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tissue Collection: At appropriate time points after exposure, bone marrow or peripheral blood is collected.
-
Slide Preparation: The collected cells are smeared onto microscope slides and stained.
-
Analysis: The slides are scored under a microscope for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells).
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the comet tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail, which is a measure of DNA damage.
Conclusion: A Tale of Two Pathways
In contrast, the K-region pathway, which produces this compound, is a minor metabolic route. The limited available data and the general understanding of PAH metabolism suggest that this compound has low to negligible genotoxic potential and is likely a detoxification product. Therefore, when assessing the risks associated with chrysene exposure, the focus of concern should remain on the parent compound's potential to be metabolized via the bay-region pathway to its highly reactive diol epoxide. Further research focusing on direct, quantitative genotoxicity testing of this compound would be beneficial to definitively confirm its low-risk profile.
References
- 1. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Chrysene-5,6-diol as a Biomarker for Polycyclic Aromatic Hydrocarbon Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chrysene-5,6-diol and other key polycyclic aromatic hydrocarbon (PAH) metabolites as biomarkers of exposure. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective assessment to inform biomarker selection in research and clinical settings.
Executive Summary
The selection of a reliable biomarker is critical for accurately assessing human exposure to PAHs, a class of environmental pollutants with significant health implications. While numerous PAH metabolites are utilized as biomarkers, their efficacy varies. This guide reveals that This compound is a suboptimal biomarker for monitoring PAH exposure in humans . Metabolic studies have demonstrated that it is a very minor metabolite of chrysene, with Chrysene-1,2-diol and Chrysene-3,4-diol being the major metabolic products. Consequently, the low abundance of this compound in biological samples makes it a less sensitive and reliable indicator of exposure compared to other, more prevalent PAH metabolites.
This guide provides a detailed comparison of this compound with more established and effective biomarkers, including 1-hydroxypyrene (1-OHP) and metabolites of phenanthrene, fluorene, and benzo[a]pyrene. The comparative analysis is supported by quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.
Comparative Analysis of PAH Biomarker Performance
The following table summarizes the performance of various PAH metabolites as biomarkers of exposure, based on available scientific literature.
| Biomarker | Parent PAH | Typical Urinary Concentration Range (ng/g creatinine) | Detection Frequency | Key Advantages | Key Disadvantages |
| This compound | Chrysene | Not typically reported in biomonitoring studies | Very Low | Specific to chrysene exposure. | Extremely low concentrations as it is a minor metabolite. [1][2] Not a sensitive biomarker. |
| Chrysene-1,2-diol & 3,4-diol | Chrysene | Low ng/g range | Moderate | More abundant than this compound, providing a better indication of chrysene-specific exposure. | Lower concentrations compared to metabolites of more abundant PAHs. |
| 1-Hydroxypyrene (1-OHP) | Pyrene | Non-smokers: 0.1 - 1.0Smokers/Occupationally Exposed: 1.0 - >1000 | Very High (>95%) | Well-established and widely used. [3][4][5][6] High concentrations in urine. Good correlation with overall PAH exposure.[4] | Not specific to a single carcinogenic PAH. |
| Phenanthrene Metabolites (e.g., 1,2,3,4,9-hydroxyphenanthrene) | Phenanthrene | Low to mid ng/g range | High | Can indicate metabolic activation of PAHs.[7] | Lower concentrations than 1-OHP. |
| Fluorene Metabolites (e.g., 2,3,9-hydroxyfluorene) | Fluorene | Low to mid ng/g range | High | Useful for assessing exposure to lighter molecular weight PAHs. | Less directly linked to carcinogenic PAHs. |
| Benzo[a]pyrene Metabolites (e.g., 3-hydroxybenzo[a]pyrene, BaP-7,8-diol) | Benzo[a]pyrene | Very low (pg/mL to low ng/mL range) | Low to Moderate | Direct metabolites of a potent carcinogen. | Very low concentrations in urine, making detection challenging. [8][9][10] |
Experimental Protocols
Accurate quantification of PAH metabolites is essential for their use as biomarkers. The following are detailed methodologies for the analysis of these compounds in urine.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for PAH Metabolites
This method is suitable for the analysis of a wide range of hydroxylated PAH metabolites.
1. Sample Preparation and Enzymatic Hydrolysis:
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., deuterated PAH metabolites).
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate the metabolites.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
3. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the hydroxylated metabolites.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) using characteristic ions for each derivatized metabolite.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for PAH Metabolites
This method offers high sensitivity and specificity without the need for derivatization.
1. Sample Preparation and Enzymatic Hydrolysis:
-
Follow the same procedure as in the GC-MS method (Step 1).
2. Sample Dilution/Direct Injection (or SPE for higher sensitivity):
-
For simpler sample preparation, the hydrolyzed urine can be centrifuged and the supernatant diluted with the initial mobile phase before injection.
-
For enhanced sensitivity, perform SPE as described in the GC-MS method (Step 2), and reconstitute the dried eluate in the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent)
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each metabolite.
Visualizations
Metabolic Pathways
The metabolic activation of PAHs is a complex process primarily mediated by cytochrome P450 enzymes. The following diagrams illustrate the simplified metabolic pathways for chrysene and other key PAHs.
Caption: Simplified metabolic pathway of Chrysene.
Caption: Metabolic pathways of other common PAHs.[1][2][11][12][13][14][15][16][17][18][19][20][21][22]
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of urinary PAH metabolites.
Caption: General workflow for urinary PAH metabolite analysis.
Conclusion
Based on the available scientific evidence, This compound is not a recommended biomarker for assessing human exposure to PAHs . Its formation as a minor metabolite of chrysene results in concentrations that are too low for reliable and sensitive detection in biomonitoring studies. Instead, researchers should consider a panel of more abundant and well-characterized PAH metabolites. 1-Hydroxypyrene remains the gold standard for assessing overall PAH exposure due to its high urinary concentrations and strong correlation with exposure levels. For more specific assessments, the inclusion of major chrysene metabolites (Chrysene-1,2-diol and Chrysene-3,4-diol) and metabolites of other carcinogenic PAHs like benzo[a]pyrene, alongside phenanthrene and fluorene metabolites, can provide a more comprehensive and nuanced understanding of PAH exposure and its potential health risks. The selection of the most appropriate biomarker or panel of biomarkers will ultimately depend on the specific research question, the population being studied, and the analytical resources available.
References
- 1. Elucidation of the metabolic pathway of fluorene and cometabolic pathways of phenanthrene, fluoranthene, anthracene and dibenzothiophene by Sphingomonas sp. LB126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Urinary 1-hydroxypyrene (1-HP) in environmental and occupational studies--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary 1-hydroxypyrene in occupationally-exposed and non-exposed individuals in Silesia, Poland [aaem.pl]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Urinary benzo[a]pyrene and its metabolites as molecular biomarkers of asphalt fume exposure characterized by microflow LC coupled to hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Urinary excretion of benzo[a]pyrene metabolites following intravenous, oral, and cutaneous benzo[a]pyrene administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic activation of benzo(a)pyrene by transformable and nontransformable C3H mouse fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Competitive metabolism of naphthalene, methylnaphthalenes, and fluorene by phenanthrene-degrading pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. researchgate.net [researchgate.net]
Comparison of chrysene metabolism by different cytochrome P450 isozymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic activity of different cytochrome P450 (CYP) isozymes towards chrysene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest. Understanding the specific roles of CYP isozymes in chrysene metabolism is crucial for assessing its carcinogenic potential and for developing strategies to mitigate its adverse effects.
Executive Summary
Chrysene, a four-ring PAH, is a procarcinogen that requires metabolic activation to exert its toxic effects. The initial and rate-limiting step in this activation is primarily catalyzed by cytochrome P450 monooxygenases. This guide focuses on the comparative metabolism of chrysene by the major human CYP isozymes involved in xenobiotic metabolism: CYP1A1, CYP1A2, CYP1B1, and CYP3A4. While direct comparative kinetic data for chrysene metabolism by all major recombinant human P450 isozymes is not extensively available in the public domain, this guide synthesizes available data on chrysene and its derivatives to provide a clear overview of the metabolic landscape.
The primary metabolic pathways for chrysene involve ring oxidation, leading to the formation of various dihydrodiols and phenols. Of particular importance is the formation of chrysene-1,2-diol, a precursor to the ultimate carcinogenic bay-region diol epoxide. Evidence suggests that CYP1A1 and CYP1B1 are key enzymes in the formation of these dihydrodiol metabolites, while other CYPs like CYP1A2 and CYP3A4 may also contribute, particularly in the liver.
Comparative Metabolic Activity of P450 Isozymes
For instance, in the metabolism of 5-methylchrysene and 6-methylchrysene, CYP1A1, CYP1A2, and CYP2C10 showed higher activities for ring oxidation, while CYP1A2 and CYP3A4 were more active in methyl hydroxylation.[1][2] Specifically for 6-nitrochrysene, CYP1A2 and CYP3A4 are the major enzymes responsible for its metabolism in the human liver, while CYP1A1 plays a significant role in the lungs.
The following table summarizes the known involvement and general activity of key P450 isozymes in the metabolism of chrysene and its derivatives.
| Cytochrome P450 Isozyme | Primary Metabolic Role in Chrysene/Chrysene Derivative Metabolism | Key Metabolites Formed | Tissue Expression |
| CYP1A1 | Major role in the metabolic activation, particularly in extrahepatic tissues like the lungs.[1][2] Involved in the formation of dihydrodiols. | Chrysene-1,2-diol, other dihydrodiols and phenols. | Lungs, placenta, lymphocytes. Inducible in the liver. |
| CYP1A2 | Significant role in hepatic metabolism, involved in both ring oxidation and hydroxylation of substituted chrysenes. | Dihydrodiols, hydroxymethyl derivatives (for methylated chrysenes). | Primarily liver. |
| CYP1B1 | Important in the metabolic activation of PAHs to carcinogenic diol epoxides.[3] | Chrysene-1,2-diol and other dihydrodiols. | Extrahepatic tissues including breast, uterus, and prostate. |
| CYP3A4 | Contributes to the hepatic metabolism of chrysene derivatives, particularly in hydroxylation reactions. | Hydroxymethyl derivatives (for methylated chrysenes). | Liver and small intestine. |
Metabolic Pathways of Chrysene
The metabolism of chrysene proceeds through several pathways, with the formation of dihydrodiol epoxides being the most critical for its carcinogenicity. The following diagram illustrates the principal metabolic activation pathway.
Caption: Metabolic activation pathway of chrysene to its ultimate carcinogenic diol-epoxide.
Experimental Protocols
This section details a general methodology for assessing the in vitro metabolism of chrysene using recombinant human cytochrome P450 enzymes.
In Vitro Incubation with Recombinant Human CYPs
A typical incubation mixture for assessing chrysene metabolism would include:
-
Enzyme Source: Recombinant human CYP isozymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Substrate: Chrysene, dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO).
-
Cofactor: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Incubation Conditions: Incubations are typically carried out at 37°C in a shaking water bath. The reaction is initiated by the addition of the NADPH-generating system and terminated after a specific time by adding a quenching solvent like ice-cold acetonitrile or ethyl acetate.
Sample Preparation for Analysis
Following incubation, the samples are processed to extract the metabolites:
-
Protein Precipitation: The quenched reaction mixture is centrifuged to pellet the precipitated protein.
-
Liquid-Liquid Extraction or Solid-Phase Extraction: The supernatant is transferred to a new tube, and metabolites are extracted using an appropriate organic solvent (e.g., ethyl acetate) or by passing the sample through a solid-phase extraction (SPE) cartridge.
-
Solvent Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol or acetonitrile) for analysis.
Analytical Methods for Metabolite Quantification
The separation and quantification of chrysene and its metabolites are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS).
-
HPLC-FLD: This is a highly sensitive method for detecting PAHs and their hydroxylated metabolites.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Detection: Fluorescence detection is set at specific excitation and emission wavelengths for chrysene and its expected metabolites.
-
-
GC-MS: Gas chromatography-mass spectrometry can also be used for the identification and quantification of chrysene metabolites, often after derivatization to increase their volatility.
The following diagram outlines a general experimental workflow for studying chrysene metabolism.
References
- 1. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chrysene-5,6-diol: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Chrysene-5,6-diol, a polycyclic aromatic hydrocarbon (PAH), ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound, like other PAHs, is classified as a hazardous waste due to its potential health and environmental risks.[1] Chrysene and its derivatives are suspected carcinogens, necessitating stringent handling and disposal protocols.[2][3][4] Adherence to regulations such as the Resource Conservation and Recovery Act (RCRA) is mandatory for all facilities generating this type of waste.[5][6]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
In the event of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[7]
-
After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
After ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][9][10] Evaporation in a fume hood is also a prohibited disposal method.[9][10]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, puncture-resistant, and clearly labeled hazardous waste container.[11][12]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.[5][12] Do not mix with incompatible waste streams. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[9]
-
Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[11]
2. Container Management:
-
All waste containers must be kept securely closed except when adding waste.[9]
-
Label each container with "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first piece of waste is added (the accumulation start date).
-
Ensure containers are in good condition and compatible with the chemical to prevent leaks or reactions.[5]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Provide secondary containment for liquid waste containers to mitigate spills.[11]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
4. Arranging for Disposal:
-
Once a waste container is full, or within the time limits specified by your institution's hazardous waste program (typically ranging from 6 to 12 months), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][10][11]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[11]
5. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, if properly trained and equipped, contain the spill with an appropriate absorbent material. Moisten solid spills first to prevent dust from becoming airborne.[13]
-
Sweep or scoop the material into a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Diagram 1: this compound Disposal Workflow
The ultimate disposal of PAHs like this compound is typically achieved through high-temperature incineration by a licensed hazardous waste treatment facility.[6][14] This method effectively destroys the hazardous compounds, preventing their release into the environment.
References
- 1. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. agilent.com [agilent.com]
- 4. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Chrysene SDS, 218-01-9 Safety Data Sheets - ECHEMI [echemi.com]
- 14. pubs.acs.org [pubs.acs.org]
Essential Safety and Logistical Information for Handling Chrysene-5,6-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Chrysene-5,6-diol. Given that this compound is a metabolite of Chrysene, a polycyclic aromatic hydrocarbon (PAH) classified as a suspected carcinogen, all handling procedures should be conducted with extreme caution. The following guidance is designed to minimize exposure risk and ensure a safe laboratory environment.
I. Hazard Identification and Exposure Limits
Chrysene and its metabolites are considered hazardous. Chrysene is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans. It is also suspected of causing genetic defects. Exposure can occur through inhalation, skin contact, and ingestion.
Quantitative Exposure Limits for Chrysene and Related Compounds
The following table summarizes the occupational exposure limits for Chrysene, which should be applied as a conservative measure for its diol metabolite.
| Agency | Regulation | Exposure Limit | Notes |
| OSHA | PEL-TWA | 0.2 mg/m³ | As coal tar pitch volatiles (benzene-soluble fraction).[1][2] |
| NIOSH | REL-TWA | 0.1 mg/m³ | As coal tar pitch volatiles (cyclohexane-extractable fraction).[1][2] |
| ACGIH | TLV-TWA | - | Recommends that exposure by all routes be controlled to levels as low as possible.[1][2] |
| NIOSH | IDLH | 80 mg/m³ | For coal tar pitch volatiles.[1] |
Abbreviations:
-
OSHA: Occupational Safety and Health Administration
-
NIOSH: National Institute for Occupational Safety and Health
-
ACGIH: American Conference of Governmental Industrial Hygienists
-
PEL-TWA: Permissible Exposure Limit - Time-Weighted Average (8-hour)
-
REL-TWA: Recommended Exposure Limit - Time-Weighted Average (up to 10-hour)
-
TLV-TWA: Threshold Limit Value - Time-Weighted Average
-
IDLH: Immediately Dangerous to Life or Health
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure to this compound.
-
Hand Protection:
-
Gloves: Double gloving is required. Use two pairs of nitrile gloves. For prolonged handling or when working with solvents, consider a more robust glove system such as a nitrile glove under a neoprene or Viton glove.
-
Glove Breakthrough: Be aware that glove breakthrough times can vary based on the solvent, temperature, and glove thickness. Regularly inspect gloves for any signs of degradation and change them immediately if contamination is suspected.
-
-
Eye and Face Protection:
-
Wear chemical safety goggles that provide a complete seal around the eyes.
-
In addition to goggles, a face shield is required when there is a splash hazard.
-
-
Respiratory Protection:
-
All work with solid this compound or solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator is mandatory. A full-facepiece respirator with P100 (or N100/R100) particulate filters is recommended. For higher concentrations or in the event of a spill, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.
-
-
Protective Clothing:
-
Wear a disposable, solid-front lab coat with tight-fitting cuffs.
-
Ensure legs and feet are fully covered with long pants and closed-toe shoes.
-
For procedures with a high risk of contamination, consider the use of disposable coveralls.
-
III. Operational Plan for Handling this compound
A meticulous, step-by-step approach is crucial for the safe handling of this compound.
1. Preparation and Designating a Work Area:
-
Designate a specific area within a chemical fume hood for all work with this compound.
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Ensure a chemical waste container is readily accessible within the designated area.
-
Have a spill kit specifically for carcinogenic compounds available nearby.
2. Handling and Weighing:
-
Handle solid this compound in a fume hood.
-
When weighing, use a balance inside the fume hood or in a containment glove box.
-
Use dedicated spatulas and weighing boats. Decontaminate these items after use or dispose of them as hazardous waste.
3. Solution Preparation:
-
Prepare all solutions within the chemical fume hood.
-
Add solvent to the solid compound slowly to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, date, and a "Suspected Carcinogen" warning.
4. Experimental Procedures:
-
Conduct all experimental procedures involving this compound within the designated and contained area of the fume hood.
-
Minimize the generation of aerosols.
-
After handling, carefully remove and dispose of the outer pair of gloves before touching any other surfaces.
5. Decontamination:
-
At the end of each procedure, decontaminate all surfaces in the designated work area. Use a suitable solvent (e.g., ethanol) followed by a laboratory detergent.
-
Decontaminate all non-disposable equipment that has come into contact with the compound.
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
This includes contaminated gloves, lab coats, absorbent paper, weighing boats, and any other disposable items.
-
Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste - Carcinogen" and list the chemical constituents.
-
-
Liquid Waste:
-
Collect all unused solutions and contaminated solvents in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for carcinogenic waste.
-
-
Waste Pickup:
-
Store all hazardous waste in a designated, secure area until it can be collected by your institution's environmental health and safety (EHS) department for proper disposal.
-
V. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection) and contain the spill with an absorbent material from a carcinogen spill kit.
-
If the spill is large or you are not comfortable cleaning it, evacuate the area, secure it, and contact your institution's EHS department immediately.
-
Visualized Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
